1-Chloro-1,2,3,4-tetrahydronaphthalene
Description
Properties
IUPAC Name |
1-chloro-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZAPYFJGQXLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60921000 | |
| Record name | 1-Chloro-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58485-68-0, 113110-47-7 | |
| Record name | 1-Chloro-1,2,3,4-tetrahydronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58485-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-1,2,3,4-tetrahydronaphthalene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113110477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-1,2,3,4-tetrahydronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-Depth Technical Guide to the Synthesis of 1-Chloro-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-1,2,3,4-tetrahydronaphthalene, a halogenated derivative of the versatile solvent and hydrogen-donor tetralin, is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. Its strategic importance lies in the reactivity of the chlorine atom at the benzylic position, which allows for a range of subsequent nucleophilic substitutions and other transformations. This guide provides a comprehensive overview of the primary synthesis mechanisms for obtaining 1-chloro-1,2,3,4-tetrahydronaphthalene, focusing on the underlying principles, experimental considerations, and potential challenges.
Core Synthesis Strategies: A Mechanistic Perspective
The synthesis of 1-chloro-1,2,3,4-tetrahydronaphthalene from 1,2,3,4-tetrahydronaphthalene (tetralin) predominantly proceeds via free-radical substitution at the benzylic C-1 position. The benzylic C-H bonds are significantly weaker than the other aliphatic C-H bonds in the molecule due to the resonance stabilization of the resulting benzylic radical. This inherent reactivity allows for selective chlorination under appropriate conditions.
Two primary methods are widely employed for this transformation:
-
Free-Radical Chlorination using Sulfuryl Chloride (SO₂Cl₂) with a Radical Initiator.
-
Photochemical Chlorination using N-Chlorosuccinimide (NCS).
An alternative, indirect route involves the conversion of the corresponding alcohol, 1,2,3,4-tetrahydronaphth-1-ol (1-tetralol), to the desired chloride.
Mechanism 1: Free-Radical Chlorination with Sulfuryl Chloride
This method relies on the thermal or photochemical decomposition of a radical initiator, such as Azobisisobutyronitrile (AIBN), to generate radicals that initiate a chain reaction. Sulfuryl chloride serves as the chlorine source.
Causality Behind Experimental Choices:
-
Sulfuryl Chloride (SO₂Cl₂): This reagent is a convenient liquid source of chlorine radicals. Its decomposition into sulfur dioxide and chlorine gas drives the reaction forward.[1]
-
AIBN (Azobisisobutyronitrile): AIBN is a common and reliable radical initiator. Upon heating, it decomposes to form two cyanoisopropyl radicals and nitrogen gas, a thermodynamically favorable process. These radicals then initiate the chlorination chain reaction.
-
Inert Solvent: The reaction is typically carried out in an inert solvent, such as carbon tetrachloride or dichloromethane, to dissolve the reactants and maintain a suitable reaction temperature.
The three key stages of this free-radical chain reaction are:
-
Initiation: The process begins with the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating to generate radicals. These radicals then react with sulfuryl chloride to produce a chlorine radical.
-
Propagation: A chlorine radical abstracts a hydrogen atom from the benzylic position (C-1) of tetralin, forming a resonance-stabilized tetralinyl radical and hydrogen chloride. This radical then reacts with another molecule of sulfuryl chloride to yield 1-chloro-1,2,3,4-tetrahydronaphthalene and a new chlorine radical, which continues the chain.
-
Termination: The chain reaction is terminated by the combination of any two radicals present in the reaction mixture.
Figure 1: Free-Radical Chlorination of Tetralin with SO₂Cl₂.
Mechanism 2: Photochemical Chlorination with N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide (NCS) is a versatile reagent for allylic and benzylic halogenations. In the presence of light, NCS can undergo homolytic cleavage to generate a succinimidyl radical, which then initiates the chlorination process.
Causality Behind Experimental Choices:
-
N-Chlorosuccinimide (NCS): NCS is a solid, crystalline reagent that is easier and safer to handle than gaseous chlorine or liquid sulfuryl chloride. It serves as the source of the chlorine atom.
-
Light (hν): Photochemical initiation provides the energy required to break the N-Cl bond in NCS, generating the necessary radicals to start the chain reaction.
-
Inert Solvent: A non-reactive solvent like carbon tetrachloride is often used to dissolve the reactants and allow for efficient light penetration.
The mechanism proceeds through the following steps:
-
Initiation: Light energy induces the homolytic cleavage of the N-Cl bond in NCS to form a succinimidyl radical and a chlorine radical.
-
Propagation: The chlorine radical abstracts a benzylic hydrogen from tetralin to form the resonance-stabilized tetralinyl radical and HCl. This radical then reacts with another molecule of NCS to afford 1-chloro-1,2,3,4-tetrahydronaphthalene and a succinimidyl radical. The succinimidyl radical can also abstract a hydrogen from tetralin.
-
Termination: The reaction is terminated by the combination of any two radicals.
Figure 2: Photochemical Chlorination of Tetralin with NCS.
Alternative Synthesis: From 1,2,3,4-Tetrahydronaphth-1-ol (1-Tetralol)
An alternative approach to 1-chloro-1,2,3,4-tetrahydronaphthalene involves the nucleophilic substitution of the hydroxyl group in 1-tetralol. Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion.
Causality Behind Experimental Choices:
-
1-Tetralol: This starting material can be synthesized by the reduction of 1-tetralone.
-
Thionyl Chloride (SOCl₂): Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group. The subsequent intramolecular (Sₙi) or intermolecular (Sₙ2) attack by a chloride ion yields the final product.[2]
The mechanism typically proceeds as follows:
-
The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.
-
A proton is lost, and a chloride ion is expelled, forming a chlorosulfite intermediate.
-
The chloride ion then attacks the carbon atom bearing the chlorosulfite group, leading to the formation of 1-chloro-1,2,3,4-tetrahydronaphthalene and the release of sulfur dioxide and another chloride ion. The stereochemical outcome (retention or inversion) depends on the specific reaction conditions and the presence of a base like pyridine.
Figure 3: Synthesis of 1-Chlorotetralin from 1-Tetralol.
Experimental Protocols
Protocol 1: Free-Radical Chlorination with Sulfuryl Chloride and AIBN
This protocol is adapted from a general procedure for free-radical chlorination.[3]
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | 132.21 | 13.22 g | 0.10 |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 13.5 g | 0.10 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.164 g | 0.001 |
| Carbon Tetrachloride (CCl₄) | - | 100 mL | - |
| 10% Sodium Bicarbonate Solution | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 13.22 g (0.10 mol) of 1,2,3,4-tetrahydronaphthalene and 0.164 g (0.001 mol) of AIBN in 100 mL of carbon tetrachloride.
-
Slowly add 13.5 g (0.10 mol) of sulfuryl chloride to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC to observe the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully wash the reaction mixture with 50 mL of 10% sodium bicarbonate solution in a separatory funnel to neutralize any remaining acid.
-
Separate the organic layer and wash it with 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield 1-chloro-1,2,3,4-tetrahydronaphthalene.
Expected Yield: Yields can vary but are often in the range of 70-85%.
Selectivity and Potential Side Reactions
The primary goal in the synthesis of 1-chloro-1,2,3,4-tetrahydronaphthalene is to achieve high selectivity for monochlorination at the C-1 position. However, several side reactions can occur:
-
Over-chlorination: The product, 1-chloro-1,2,3,4-tetrahydronaphthalene, can undergo further chlorination to yield dichlorinated products. Controlling the stoichiometry of the chlorinating agent is crucial to minimize this.
-
Isomeric Products: While the benzylic C-1 position is the most reactive, some chlorination may occur at the C-2 position, although this is generally a minor product.
-
Aromatic Substitution: Under certain conditions, particularly with Lewis acid catalysis or at higher temperatures, electrophilic chlorination of the aromatic ring can occur, leading to the formation of chloro-substituted aromatic derivatives of tetralin.
-
Elimination: The product, being a benzylic halide, can undergo elimination to form dihydronaphthalene derivatives, especially in the presence of a base or at elevated temperatures.
Controlling reaction conditions such as temperature, reaction time, and the choice of chlorinating agent and initiator is key to maximizing the yield and selectivity of the desired product.
Characterization
The identity and purity of the synthesized 1-chloro-1,2,3,4-tetrahydronaphthalene can be confirmed by standard analytical techniques.
Spectroscopic Data for 1,2,3,4-Tetrahydronaphthalene (Starting Material):
-
¹H NMR (CDCl₃): δ 7.10 (m, 4H, Ar-H), 2.77 (t, 4H, -CH₂-Ar), 1.80 (m, 4H, -CH₂-CH₂-).[4]
-
¹³C NMR (CDCl₃): δ 137.3 (Ar-C), 129.3 (Ar-CH), 125.6 (Ar-CH), 29.6 (-CH₂-Ar), 23.4 (-CH₂-CH₂-).[4]
Expected Spectroscopic Data for 1-Chloro-1,2,3,4-tetrahydronaphthalene (Product):
-
¹H NMR: The spectrum is expected to show a downfield shift for the proton at the C-1 position due to the electron-withdrawing effect of the chlorine atom. The multiplicity of this signal will be a triplet. The aromatic protons and the remaining aliphatic protons will also show characteristic signals.
-
¹³C NMR: The carbon atom bonded to the chlorine (C-1) will be significantly deshielded and appear at a lower field compared to the corresponding carbon in tetralin.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom.
Conclusion
The synthesis of 1-chloro-1,2,3,4-tetrahydronaphthalene is a well-established transformation that primarily relies on the principles of free-radical chemistry. The choice between sulfuryl chloride with a chemical initiator and N-chlorosuccinimide with photochemical initiation depends on the specific requirements of the synthesis, including scale, safety considerations, and available equipment. Careful control of reaction conditions is paramount to ensure high selectivity for the desired product and to minimize the formation of byproducts. The alternative synthesis from 1-tetralol offers a different strategic approach. A thorough understanding of the underlying mechanisms and experimental parameters detailed in this guide will enable researchers and drug development professionals to effectively and efficiently synthesize this valuable chemical intermediate.
References
- PubChem. 1-Chloro-1,2,3,4-tetrahydronaphthalene. National Center for Biotechnology Information. [Link]
- Organic Syntheses. α-TETRALONE. [Link]
- Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
- National Institutes of Health. Studies in Chlorin Chemistry. III. A Practical Synthesis of C,D-Ring Symmetric Chlorins of Potential Utility in Photodynamic Therapy. [Link]
- Organic Chemistry Portal. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. [Link]
- Scribd. Free Radical Chlorination by Sulfuryl Chloride. [Link]
- Royal Society of Chemistry. Dehydrochlorination of some naphthalene tetrachlorides and related compounds. Part III. Structure and dehydrochlorination of a 1,2,3,4-tetrachloro-1-phenyltetralin. [Link]
- Semantic Scholar. "Testing the Possibility of Photochemical Synthesis of Chlorinate" by Nabil Shahin, Nawaf Abukhalaf et al. [Link]
- Scribd. Free Radical Halogenation of Cyclohexane. [Link]
- Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]/10%3A_Reactions_of_Alcohols/10.09%3A_Reactions_of_Alcohols_with_Thionyl_Chloride)
- Ataman Kimya. 1,2,3,4-TETRAHYDRONAPHTHALENE. [Link]
- ResearchGate. A New, Safe and Convenient Procedure for Reduction of Naphthalene and Anthracene: Synthesis of Tetralin in a One-Pot Reaction. [Link]
- SpectraBase. 1,2,3,4-Tetrahydronaphthalene. [Link]
- ResearchGate. Catalytic hydrocracking reactions of tetralin as aromatic biomass tar model compound to benzene/toluene/xylenes (BTX) over zeolites under ambient pressure conditions. [Link]
- Organic Syntheses. Procedure. [Link]
- National Institutes of Health. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. [Link]
- Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit. [Link]
- Biological Magnetic Resonance Bank. bmse000530: 1,2,3,4-tetrahydronaphthalene. [Link]
- ResearchGate. The formation mechanism of chloropicrin from methylamine during chlorination: a DFT study. [Link]
- YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]
- MDPI. New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. [Link]
- PubMed. A Bio-Conjugated Chlorin-Based Metal-Organic Framework for Targeted Photodynamic Therapy of Triple Negative Breast and Pancreatic Cancers. [Link]
- UNEP Publications. 1,2,3,4-TETRAHYDRONAPHTHALENE CAS N°: 119-64-2. [Link]
- ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]
- Google Patents.
- Jiangsu Zhongneng Chemical Technology Co., Ltd. 1,2,3,4-Tetrahydronaphthalene, DYNOVA®. [Link]
- The Royal Society of Chemistry. Contents. [Link]
- Royal Society of Chemistry. The formation mechanism of chloropicrin from methylamine during chlorination: a DFT study. [Link]
- The Royal Society of Chemistry. www.rsc.org/advances. [Link]
Sources
Application Note: High-Resolution FTIR Spectroscopy of 1-Chloro-1,2,3,4-tetrahydronaphthalene for Structural Elucidation and Quality Control
Abstract
This document provides a comprehensive guide to the analysis of 1-Chloro-1,2,3,4-tetrahydronaphthalene using Fourier-Transform Infrared (FTIR) spectroscopy. As a halogenated derivative of tetralin, this compound serves as a valuable intermediate in organic synthesis and drug development. IR spectroscopy offers a rapid, non-destructive, and highly specific method for confirming its molecular structure, identifying key functional groups, and assessing sample purity. This application note details the theoretical basis for its infrared spectrum, provides a validated, step-by-step protocol for data acquisition, and presents a thorough guide to spectral interpretation. The methodologies described herein are designed for researchers, quality control analysts, and chemists who require a reliable analytical framework for the characterization of substituted tetralin scaffolds.
Theoretical Foundation: Predicting the Vibrational Landscape
The infrared spectrum of a molecule is a unique fingerprint determined by the vibrations of its chemical bonds. For 1-Chloro-1,2,3,4-tetrahydronaphthalene (C₁₀H₁₁Cl), the structure combines features of both aromatic and saturated aliphatic systems, with the addition of a key carbon-chlorine bond.[1] Understanding these structural components allows for a predictive analysis of the resulting spectrum.
-
Aromatic System (Benzene Ring): The molecule contains a substituted benzene ring, which gives rise to several characteristic absorptions:
-
C-H Stretching: Vibrations of the C-H bonds on the aromatic ring typically occur at wavenumbers just above 3000 cm⁻¹.[2][3]
-
C=C Stretching: The stretching of the carbon-carbon double bonds within the ring produces a series of sharp peaks, often of variable intensity, in the 1450-1600 cm⁻¹ region.[4][5]
-
C-H Out-of-Plane (OOP) Bending: These vibrations in the 675-900 cm⁻¹ range are highly diagnostic of the substitution pattern on the benzene ring.[5][6]
-
-
Aliphatic System (Tetrahydro- portion): The saturated, four-carbon ring contributes absorptions typical of alkanes:
-
C-H Stretching: The sp³-hybridized C-H bonds of the methylene (CH₂) groups will exhibit strong stretching absorptions just below 3000 cm⁻¹.[5][7] The clear separation of C-H stretches above and below 3000 cm⁻¹ is a classic diagnostic feature.[2]
-
CH₂ Bending (Scissoring): These deformations are expected to appear around 1450-1470 cm⁻¹.[5][7]
-
-
Halogen Bond (C-Cl): The presence of the chlorine atom introduces a C-Cl bond. The stretching vibration of this bond is influenced by the mass of the chlorine atom and typically appears at lower wavenumbers, within the fingerprint region.[8]
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
This protocol is designed to produce a high-quality, reproducible FTIR spectrum of 1-Chloro-1,2,3,4-tetrahydronaphthalene, which is presumed to be a liquid or a low-melting solid at ambient temperature.
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector, capable of a resolution of at least 4 cm⁻¹.
-
Sample Cells: Polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Reagents: 1-Chloro-1,2,3,4-tetrahydronaphthalene (analytical grade), Isopropanol or Acetone (spectroscopic grade, for cleaning).
-
Safety Equipment: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. 1-Chloro-1,2,3,4-tetrahydronaphthalene is classified as harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[1]
Instrument Preparation and Background Collection
The causality behind collecting a background spectrum is to computationally subtract the spectral signature of the ambient environment (e.g., atmospheric water vapor and CO₂) and the instrument itself from the sample spectrum, ensuring that the resulting data is solely from the analyte.
-
Purge Spectrometer: Ensure the instrument's sample compartment is purged with dry air or nitrogen to minimize atmospheric interference.
-
Run Diagnostics: Perform a standard instrument performance check as per the manufacturer's guidelines.
-
Collect Background: With the sample compartment empty and closed, collect a background spectrum. This scan should use the same acquisition parameters (see Table 2) as the sample scan to ensure valid subtraction.
Protocol: Neat Liquid Film Sample Preparation
This technique is ideal for pure liquid samples as it avoids solvent peaks that can obscure parts of the spectrum.
-
Plate Preparation: Carefully clean the surfaces of two salt plates with spectroscopic grade isopropanol or acetone and allow them to dry completely. Handle plates only by their edges to avoid transferring moisture and oils.
-
Sample Application: In a fume hood, place one to two drops of 1-Chloro-1,2,3,4-tetrahydronaphthalene onto the center of one salt plate.
-
Film Formation: Gently place the second salt plate on top of the first. A uniform, thin liquid film should form between the plates, free of air bubbles. The sample should appear viscous and not run.
-
Mounting: Place the assembled plates into the spectrometer's sample holder.
Data Acquisition
The choice of acquisition parameters represents a balance between signal-to-noise ratio (S/N) and experimental time.
Table 1: Recommended FTIR Data Acquisition Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Spectral Range | 4000 - 400 cm⁻¹ | Covers the full mid-IR region, encompassing all fundamental molecular vibrations. |
| Resolution | 4 cm⁻¹ | Standard for routine structural analysis, providing sufficient detail without excessive noise. |
| Number of Scans | 16-32 | Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum. |
| Apodization | Happ-Genzel | A common function that processes the raw interferogram to produce a clean spectral output. |
Data Analysis and Spectral Interpretation
The process of moving from a raw interferogram to a chemically meaningful interpretation follows a validated workflow.
Caption: Workflow for FTIR analysis of 1-Chloro-1,2,3,4-tetrahydronaphthalene.
Expected Characteristic Absorption Bands
The following table summarizes the predicted IR absorption bands for 1-Chloro-1,2,3,4-tetrahydronaphthalene, grounded in established group frequency data.[4][5][9]
Table 2: Predicted IR Absorption Bands and Their Assignments
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Structural Assignment |
|---|---|---|---|
| 3100 - 3010 | C-H Stretch | Medium to Weak | Aromatic C-H |
| 2950 - 2850 | C-H Stretch | Strong | Aliphatic CH₂ |
| 1600 - 1585 | C=C Stretch | Medium, Sharp | Aromatic Ring |
| 1500 - 1400 | C=C Stretch | Medium, Sharp | Aromatic Ring |
| ~1465 | CH₂ Bend (Scissoring) | Medium | Aliphatic CH₂ |
| 900 - 675 | C-H Bend (OOP) | Strong | Aromatic Substitution Pattern |
| 850 - 550 | C-Cl Stretch | Medium to Strong | Alkyl Halide |
Detailed Spectral Analysis
-
C-H Stretching Region (3100 - 2800 cm⁻¹): The most immediate diagnostic feature will be the presence of sharp peaks on both sides of the 3000 cm⁻¹ line. Weaker peaks appearing >3000 cm⁻¹ confirm the aromatic C-H bonds, while the strong, more intense peaks <3000 cm⁻¹ unequivocally identify the saturated aliphatic CH₂ groups.
-
Aromatic Ring and Alkane Bending Region (1600 - 1400 cm⁻¹): Look for two to four sharp bands characteristic of the benzene ring's C=C stretching between 1600 and 1400 cm⁻¹.[5] In close proximity, a distinct peak around 1465 cm⁻¹ corresponding to the CH₂ scissoring vibration should be visible, confirming the aliphatic ring structure.
-
Fingerprint Region (< 1400 cm⁻¹): This region is information-rich and crucial for unambiguous identification.
-
C-H Out-of-Plane (OOP) Bending: The pattern of strong absorptions between 900 and 675 cm⁻¹ is determined by the positions of adjacent hydrogens on the aromatic ring. This pattern provides definitive evidence for the 1,2-disubstituted nature of the benzene moiety.
-
C-Cl Stretch: A medium-to-strong absorption band is predicted between 850 and 550 cm⁻¹.[8][9] The presence of a distinct peak in this area, which is absent in the spectrum of the parent compound tetralin, serves as direct evidence of the chlorine substituent.[10]
-
Applications in Quality Control and Synthesis
-
Identity Confirmation: The unique pattern of absorptions, particularly in the fingerprint region, provides a definitive confirmation of the molecular structure, distinguishing it from isomers or related compounds.
-
Purity Assessment: The absence of unexpected peaks is a strong indicator of sample purity. For instance, the presence of a broad peak around 3200-3500 cm⁻¹ would indicate O-H contamination (e.g., from residual alcohol solvent or water), while a strong peak near 1700 cm⁻¹ would suggest carbonyl impurities.
-
Reaction Monitoring: In a synthetic context, FTIR can be used to monitor the conversion of a starting material (e.g., tetralone) to the chlorinated product by observing the disappearance of the starting material's key bands (like a C=O stretch) and the appearance of the product's characteristic peaks (like the C-Cl stretch).
Conclusion
FTIR spectroscopy is an indispensable tool for the analysis of 1-Chloro-1,2,3,4-tetrahydronaphthalene. By following the detailed protocol and interpretive guide presented in this application note, researchers and analysts can rapidly and reliably verify the compound's identity, confirm its key structural features, and assess its purity. The combination of aromatic, aliphatic, and halogen-specific vibrational modes provides a rich spectral fingerprint, making FTIR an efficient and robust method for quality control and research applications in the pharmaceutical and chemical industries.
References
-
University of California, Los Angeles. IR Absorption Table. WebSpectra. [Link]
-
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]
-
LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 188717, 1-Chloro-1,2,3,4-tetrahydronaphthalene. [Link]
-
NIST. Naphthalene, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook, SRD 69. [Link]
-
Ataman Kimya. 1,2,3,4-TETRAHYDRONAPHTHALENE. [Link]
-
Mansoura University. The features of IR spectrum. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy. [Link]
-
University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. Structure Determination of Organic Compounds. (Table: 10 Typical IR Absorptions of Aromatic Compounds). [Link]
Sources
- 1. 1-Chloro-1,2,3,4-tetrahydronaphthalene | C10H11Cl | CID 188717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Naphthalene, 1,2,3,4-tetrahydro- [webbook.nist.gov]
Technical Support Center: Purification of Crude 1-Chloro-1,2,3,4-tetrahydronaphthalene
Welcome to the comprehensive technical support guide for the purification of crude 1-Chloro-1,2,3,4-tetrahydronaphthalene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies associated with obtaining a high-purity product. As a key intermediate in various synthetic pathways, including the preparation of pharmacologically active molecules like Sertraline[1][2], the purity of 1-Chloro-1,2,3,4-tetrahydronaphthalene is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you in your experimental work.
Understanding the Chemistry: Potential Impurities
The purification strategy for any compound is fundamentally dictated by the impurities present in the crude mixture. In the synthesis of 1-Chloro-1,2,3,4-tetrahydronaphthalene, impurities can arise from the starting materials, side reactions during chlorination, and subsequent workup procedures.
A common synthetic route involves the chlorination of 1,2,3,4-tetrahydronaphthalene (tetralin). The impurities encountered can be broadly categorized as follows:
| Impurity Category | Specific Examples | Rationale for Presence |
| Unreacted Starting Material | 1,2,3,4-Tetrahydronaphthalene (Tetralin) | Incomplete chlorination reaction. |
| Over-hydrogenated Precursors | Decahydronaphthalene (Decalin) | Present as an impurity in the starting tetralin from its synthesis via naphthalene hydrogenation. |
| Isomeric Byproducts | 2-Chloro-1,2,3,4-tetrahydronaphthalene, 5-Chloro-1,2,3,4-tetrahydronaphthalene, 6-Chloro-1,2,3,4-tetrahydronaphthalene | Chlorination at different positions on the tetralin ring system. |
| Dichlorinated Byproducts | Dichloro-1,2,3,4-tetrahydronaphthalene isomers | Overreaction during the chlorination step. |
| Oxidation Products | 1-Tetralone | Oxidation of the benzylic carbon of tetralin or the chlorinated product. |
| Elimination Products | Dihydronaphthalene isomers | Elimination of HCl from the product, especially at elevated temperatures. |
| Hydrolysis Products | 1,2,3,4-Tetrahydronaphthalen-1-ol | Hydrolysis of the product during aqueous workup. |
Purification Strategy Selection
The choice of purification technique is critical and depends on the nature of the impurities and the desired final purity of the product. The two primary methods for purifying 1-Chloro-1,2,3,4-tetrahydronaphthalene are fractional vacuum distillation and column chromatography.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 1-Chloro-1,2,3,4-tetrahydronaphthalene.
Fractional Vacuum Distillation
Fractional vacuum distillation is often the preferred method for large-scale purification due to its efficiency in separating compounds with different boiling points.[3] However, challenges can arise.
Q1: My product is decomposing in the distillation flask, leading to a dark, tarry residue and low yield. What's happening and how can I prevent it?
A1: This is a common issue with benzylic chlorides, which can be thermally labile. The decomposition is often catalyzed by trace impurities like iron salts.
-
Causality: At elevated temperatures, 1-Chloro-1,2,3,4-tetrahydronaphthalene can undergo elimination of HCl to form dihydronaphthalene isomers or polymerization. This is exacerbated by the presence of Lewis acids, such as ferric chloride, which can form from the reaction of HCl with stainless steel components of your apparatus.
-
Troubleshooting Steps:
-
Lower the Temperature: The most critical step is to reduce the distillation temperature. This is achieved by using a higher vacuum. Aim for a pressure that allows the product to distill at a head temperature well below its atmospheric boiling point. A two-stage vacuum pump is recommended.[4]
-
Ensure an Inert Atmosphere: Before heating, ensure the system is leak-free and under a high vacuum. Purging the apparatus with an inert gas like nitrogen or argon before applying the vacuum can help remove residual oxygen.
-
Use an All-Glass System: If possible, use an all-glass distillation apparatus to avoid contact with metal surfaces that could catalyze decomposition.
-
Add a Stabilizer: For particularly sensitive distillations, the addition of a small amount of a non-volatile, acid-scavenging stabilizer to the distillation pot can be beneficial. Common examples include hindered phenols or amines, but their compatibility with your downstream application must be verified.
-
Workup Pre-treatment: Ensure the crude product is thoroughly washed to remove any acidic impurities from the reaction and is completely dry before distillation. Residual water can lead to hydrolysis and the formation of HCl at high temperatures.
-
Q2: I'm having poor separation between my product and an impurity, even with a fractionating column. What can I do?
A2: This suggests that the boiling points of your product and the impurity are very close.
-
Causality: Isomeric byproducts, such as 2-Chloro-1,2,3,4-tetrahydronaphthalene, or unreacted starting material (tetralin) can have boiling points close to the desired product.
-
Troubleshooting Steps:
-
Increase Column Efficiency: Use a more efficient fractionating column, such as a Vigreux or packed column (e.g., with Raschig rings or structured packing).[3] A longer column will provide more theoretical plates and better separation.
-
Optimize Reflux Ratio: Increase the reflux ratio. This means returning a larger proportion of the condensed liquid to the top of the column, which enhances the number of vaporization-condensation cycles and improves separation. A reflux ratio of 4:1 (4 parts returned to 1 part collected) is a good starting point.[3]
-
Slow Distillation Rate: Distill the mixture slowly to allow for proper equilibration on the theoretical plates of the column.
-
Consider an Alternative Technique: If distillation fails to provide the desired purity, column chromatography is the next logical step.
-
Column Chromatography
Column chromatography separates compounds based on their differential adsorption onto a stationary phase.[5]
Q1: My compound is streaking on the column and I'm getting poor separation of impurities.
A1: Streaking, or tailing, is often a sign of overloading the column or using an inappropriate solvent system.
-
Causality: If the compound is too soluble in the mobile phase, it will move too quickly down the column without sufficient interaction with the stationary phase. Conversely, if it is too strongly adsorbed, it may not elute cleanly.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to determine the optimal solvent system. The ideal mobile phase should give your product an Rf value of approximately 0.3-0.4. For 1-Chloro-1,2,3,4-tetrahydronaphthalene, which is relatively non-polar, a good starting point is a mixture of a non-polar solvent like hexane or heptane with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane.
-
Reduce the Load: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel or alumina).
-
Dry Loading: If your crude product is not very soluble in the initial mobile phase, consider "dry loading." Dissolve your crude material in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of your column.
-
Check for Acidity: If your compound is basic, it may interact strongly with the acidic silica gel, causing streaking. In such cases, you can use a deactivated stationary phase (e.g., alumina) or add a small amount of a basic modifier (e.g., triethylamine) to your mobile phase.
-
Q2: I can't seem to separate two impurities from each other or from my product.
A2: This indicates that the impurities have very similar polarities to each other or to your product.
-
Causality: Isomers are often the most challenging impurities to separate by chromatography due to their similar physical properties.
-
Troubleshooting Steps:
-
Use a Gradient Elution: Instead of a single solvent system (isocratic elution), use a solvent gradient. Start with a less polar mobile phase and gradually increase the polarity by adding more of the more polar solvent. This will help to resolve compounds with similar Rf values.
-
Try a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (which can be acidic, neutral, or basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
Consider Chiral Chromatography: If you are dealing with enantiomers or diastereomers, a chiral stationary phase may be necessary for separation.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of 1-Chloro-1,2,3,4-tetrahydronaphthalene?
Q2: How can I monitor the purity of my fractions during distillation or chromatography?
A2: The most common methods are thin-layer chromatography (TLC) and gas chromatography (GC).
-
TLC: This is a quick and easy way to get a qualitative assessment of the purity of your fractions.
-
GC: Gas chromatography provides a more quantitative measure of purity. A small aliquot of each fraction can be injected into a GC equipped with a flame ionization detector (FID) or a mass spectrometer (MS) to determine the relative amounts of each component.
Q3: My purified 1-Chloro-1,2,3,4-tetrahydronaphthalene is clear initially but turns yellow or brown over time. Why is this happening and how can I prevent it?
A3: This discoloration is likely due to decomposition.
-
Causality: Benzylic halides can be unstable and may decompose upon exposure to light, air (oxygen), or trace acidic impurities.
-
Prevention:
-
Store the purified product in a clean, dry, amber glass bottle to protect it from light.
-
Store under an inert atmosphere (nitrogen or argon).
-
Store at a low temperature (in a refrigerator or freezer).
-
Ensure the product is free of any acidic impurities before storage.
-
Q4: What are the key safety precautions I should take when working with 1-Chloro-1,2,3,4-tetrahydronaphthalene?
A4: 1-Chloro-1,2,3,4-tetrahydronaphthalene is a hazardous chemical.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[8]
-
Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid heating the compound to high temperatures at atmospheric pressure to prevent decomposition and the release of HCl gas.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before handling.
-
Detailed Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
Caption: Workflow for fractional vacuum distillation.
-
Preparation: Ensure the crude 1-Chloro-1,2,3,4-tetrahydronaphthalene is dry. If necessary, wash with a saturated sodium bicarbonate solution, then water, and finally brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glass joints are properly sealed with vacuum grease. Use a stir bar or boiling chips in the distillation flask to ensure smooth boiling.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Foreshot: Collect the first few drops of distillate separately. This fraction will be enriched in any lower-boiling impurities.
-
Main Fraction: As the temperature at the distillation head stabilizes, begin collecting the main fraction in a clean receiving flask. Monitor the temperature closely; a stable temperature indicates that a pure compound is distilling.
-
Tails: If the temperature begins to rise or drop significantly, change the receiving flask to collect the higher-boiling impurities.
-
-
Analysis: Analyze the collected fractions for purity using GC or TLC.
-
Pooling: Combine the fractions that meet the desired purity specifications.
Protocol 2: Column Chromatography
-
Solvent System Selection: Using TLC, identify a solvent system that provides good separation of the product from its impurities, with an Rf of ~0.3-0.4 for the product. A good starting point is a mixture of hexane and ethyl acetate (e.g., 98:2 or 95:5).
-
Column Packing:
-
Securely clamp a glass chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully apply the solution to the top of the column using a pipette.
-
Allow the sample to absorb onto the silica gel.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or vials.
-
If using a gradient elution, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis: Monitor the elution of the compounds by spotting the collected fractions on TLC plates.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-Chloro-1,2,3,4-tetrahydronaphthalene.
References
-
PubChem. 1-Chloro-1,2,3,4-tetrahydronaphthalene. National Center for Biotechnology Information. [Link]
- Google Patents. Distillation process for separating chlorine from gas streams comprising oxygen and chlorine.
- Google Patents. Process for the preparation of sertraline hydrochloride form ii.
-
ChemRxiv. A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. [Link]
- Google Patents.
-
YouTube. Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine. [Link]
- Google Patents.
-
NIST. Naphthalene, 1,2,3,4-tetrahydro-. [Link]
- Google Patents.
-
Wikipedia. Fractional distillation. [Link]
-
Organic Chemistry Portal. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
PubMed. Chromatographic separation of chlorthalidone enantiomers using beta-cyclodextrins as chiral additives. [Link]
-
YouTube. UPDATED How To Set-Up and Perform Fractional Distillation #Science. [Link]
-
ResearchGate. Thermal decomposition of tetrachloroethylene. [Link]
-
Organic Syntheses. 1,2,3,4-tetraphenylnaphthalene. [Link]
-
UNEP Publications. 1,2,3,4-TETRAHYDRONAPHTHALENE CAS N°: 119-64-2. [Link]
-
ResearchGate. ChemInform Abstract: Improved Industrial Synthesis of Antidepressant Sertraline. [Link]
- Google Patents. Method for preparing 1-oxo-1, 2, 3, 4-tetrahydronaphthalene.
-
INCHEM. ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE. [Link]
-
YouTube. Introduction to Chromatographic Separations. [Link]
-
University of Rochester. Purification: Fractional Distillation. [Link]
-
PMC. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. [Link]
-
Blogs@NTU. Chiral Chromatography: Separating Twins | Stereochemistry. [Link]
-
Wikipedia. Tetralin. [Link]
-
Organic Syntheses. A PRACTICAL AND SCALABLE SYNTHESIS OF N-HALO COMPOUNDS: 2-CHLORO-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE. [Link]
-
Chemistry LibreTexts. 5.3: Fractional Distillation. [Link]
-
SynZeal. Sertraline Impurities. [Link]
-
MDPI. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. [Link]
-
Ataman Kimya. 1,2,3,4-TETRAHYDRONAPHTHALENE. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
PubChem. Naphthalene, 1,2,3,4-tetrachloro-1,2,3,4-tetrahydro-. [Link]
Sources
- 1. WO2006027658A2 - Process for the preparation of sertraline hydrochloride form ii - Google Patents [patents.google.com]
- 2. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. Purification [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 7. Tetralin - Wikipedia [en.wikipedia.org]
- 8. 1-Chloro-1,2,3,4-tetrahydronaphthalene | C10H11Cl | CID 188717 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Chloro-1,2,3,4-tetrahydronaphthalene
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-1,2,3,4-tetrahydronaphthalene. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthetic process, with a primary focus on the identification and mitigation of byproducts.
I. Troubleshooting Guide: Navigating Byproduct Formation
The synthesis of 1-Chloro-1,2,3,4-tetrahydronaphthalene, a valuable intermediate in various chemical and pharmaceutical applications, is often accompanied by the formation of several byproducts that can complicate purification and compromise the yield and purity of the desired product. This guide will walk you through the identification and management of these impurities.
Core Synthesis Pathway & Primary Side Reactions
The most common laboratory-scale synthesis involves the direct chlorination of 1,2,3,4-tetrahydronaphthalene (tetralin). This reaction typically proceeds via a free-radical mechanism, favoring substitution at the benzylic positions (C1 and C4) due to the resonance stabilization of the resulting benzylic radical.
Question 1: My reaction mixture shows multiple spots on TLC and several peaks in the GC-MS analysis. What are the likely byproducts?
Answer:
During the chlorination of tetralin, you can anticipate several byproducts. Their formation is highly dependent on the reaction conditions. Here are the most common impurities you may encounter:
-
Isomeric Byproducts: The primary isomeric byproduct is 2-Chloro-1,2,3,4-tetrahydronaphthalene . While chlorination preferentially occurs at the benzylic C1 and C4 positions, some reaction can occur at the C2 and C3 positions of the aliphatic ring.
-
Dichlorinated Byproducts: Over-chlorination can lead to the formation of various dichlorotetralin isomers. These can arise from the further chlorination of the desired 1-chlorotetralin or other monochlorinated isomers.
-
Oxidation Byproducts: Tetralin is susceptible to oxidation, especially in the presence of air and light. This leads to the formation of α-tetralone and α-tetralol [1].
-
Dehydrogenation Byproduct: Under certain conditions, particularly at higher temperatures, tetralin can undergo dehydrogenation to form naphthalene [2].
-
Starting Material: Incomplete reaction will result in the presence of unreacted 1,2,3,4-tetrahydronaphthalene (tetralin) .
Question 2: How can I definitively identify these byproducts using analytical techniques?
Answer:
A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach for the unambiguous identification of these byproducts.
A. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
GC-MS is an excellent tool for separating the components of your reaction mixture and providing initial identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.
| Compound | Molecular Weight ( g/mol ) | Key GC-MS Fragmentation Insights |
| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | 132.20 | The mass spectrum of the starting material, tetralin, is well-documented and can be found in the NIST WebBook[3]. |
| 1-Chloro-1,2,3,4-tetrahydronaphthalene | 166.65 | The molecular ion peak (M+) should be visible at m/z 166, with a characteristic M+2 peak at m/z 168 (approximately one-third the intensity of the M+ peak) due to the 37Cl isotope[4]. |
| 2-Chloro-1,2,3,4-tetrahydronaphthalene | 166.65 | Will have the same molecular ion as the 1-chloro isomer but may exhibit a different fragmentation pattern and will have a different retention time on the GC column. |
| Dichloro-1,2,3,4-tetrahydronaphthalenes | 201.09 | Look for a molecular ion peak at m/z 200, with M+2 and M+4 peaks corresponding to the presence of two chlorine atoms. |
| α-Tetralone | 146.18 | |
| α-Tetralol | 148.20 | |
| Naphthalene | 128.17 |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H and 13C NMR are invaluable for distinguishing between isomers.
-
1H NMR: The chemical shift and splitting pattern of the proton attached to the carbon bearing the chlorine atom is a key diagnostic feature. For 1-Chloro-1,2,3,4-tetrahydronaphthalene , this proton will appear as a multiplet further downfield compared to the proton in the 2-position of the 2-chloro isomer due to the benzylic and electron-withdrawing effects of the chlorine.
-
13C NMR: The chemical shift of the carbon atom bonded to chlorine will be significantly different for the 1-chloro and 2-chloro isomers. The BMRB (Biological Magnetic Resonance Bank) provides assigned chemical shifts for the starting material, tetralin, which can serve as a reference[5].
Question 3: How can I minimize the formation of these byproducts during the reaction?
Answer:
Controlling the reaction conditions is paramount to maximizing the yield of the desired 1-chloro isomer and minimizing side reactions.
-
Choice of Chlorinating Agent:
-
Sulfuryl chloride (SO2Cl2): Often used with a radical initiator like AIBN or under UV light. It is a powerful chlorinating agent but can sometimes lead to over-chlorination if not used in stoichiometric amounts[6].
-
N-Chlorosuccinimide (NCS): A milder and more selective chlorinating agent, often preferred for benzylic chlorinations[7][8]. It can lead to a cleaner reaction profile with fewer dichlorinated byproducts.
-
-
Control of Stoichiometry: Use a slight excess of tetralin relative to the chlorinating agent to reduce the likelihood of dichlorination.
-
Temperature Control: Free-radical chlorinations are often exothermic. Maintaining a consistent and moderate temperature is crucial. Higher temperatures can promote dehydrogenation to naphthalene and other side reactions.
-
Exclusion of Oxygen: To minimize the formation of oxidation byproducts (α-tetralone and α-tetralol), it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: The choice of solvent can influence the selectivity of radical reactions. While chlorinated solvents have been traditionally used, greener alternatives should be considered where possible[9]. Non-polar solvents are generally preferred for free-radical reactions.
Question 4: What are the best methods for purifying 1-Chloro-1,2,3,4-tetrahydronaphthalene from the reaction mixture?
Answer:
A multi-step purification process is typically required.
-
Aqueous Workup: After the reaction is complete, a wash with a mild base (e.g., sodium bicarbonate solution) will neutralize any acidic byproducts like HCl. This is followed by a water wash and drying of the organic layer.
-
Fractional Distillation: This is an effective method for separating compounds with different boiling points[10][11][12]. Since the boiling points of the monochlorinated isomers are likely to be close, a fractional distillation column with a high number of theoretical plates will be necessary for good separation. It is also effective for removing the lower-boiling starting material (tetralin, b.p. ~207 °C) and any higher-boiling dichlorinated byproducts.
-
Column Chromatography: For achieving high purity, particularly for separating the 1-chloro and 2-chloro isomers, column chromatography is a powerful technique[5]. A non-polar stationary phase (e.g., silica gel) with a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically employed.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary starting material for the synthesis of 1-Chloro-1,2,3,4-tetrahydronaphthalene?
A1: The primary starting material is 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin[13]. It is typically produced by the catalytic hydrogenation of naphthalene[14].
Q2: Why is the 1-position the major site of chlorination?
A2: The chlorination of tetralin generally proceeds through a free-radical mechanism. The hydrogen atoms at the C1 and C4 positions are benzylic, meaning the carbon is directly attached to the benzene ring. Abstraction of a hydrogen atom from these positions by a chlorine radical generates a benzylic radical, which is significantly stabilized by resonance with the aromatic ring. This lower activation energy for the formation of the benzylic radical makes substitution at these positions kinetically favored.
Q3: Can I use other chlorinating agents besides sulfuryl chloride and NCS?
A3: While sulfuryl chloride and NCS are common, other reagents can be used for chlorination. However, their reactivity and selectivity may vary. For instance, elemental chlorine (Cl2) can be used, often with UV light initiation, but it can be less selective and lead to more over-chlorination. The choice of reagent should be carefully considered based on the desired selectivity and the scale of the reaction[7].
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are essential.
-
Chlorinating agents like sulfuryl chloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
The reaction can be exothermic, so proper temperature control is necessary to prevent runaway reactions.
-
Organic solvents used are flammable and should be handled away from ignition sources.
-
1-Chloro-1,2,3,4-tetrahydronaphthalene itself is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation[4]. Therefore, appropriate handling procedures should be followed for the product as well.
III. References
-
PubChem. (n.d.). 1-Chloro-1,2,3,4-tetrahydronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Tetralin. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000530: 1,2,3,4-tetrahydronaphthalene. University of Wisconsin-Madison. Retrieved from [Link]
-
NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Quora. (2017, May 6). What happens when stereoisomers of monochlorinated 2-methylbutane are fractionally distilled? Retrieved from [Link]
-
Master Organic Chemistry. (2013, September 23). Selectivity In Free Radical Reactions. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Tetralin. Retrieved from [Link]
-
PubMed. (2024, February 10). Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry - Part B. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Trichloroisocyanuric Acid (TCCA) and N-Chlorosuccinimide (NCS) as Efficient Reagents for the Direct Oxidative Conversion of Thiols and Disulfides to Sulfonyl Chlorides. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2,3,4-Tetrahydronaphthalene. Retrieved from [Link]
-
Quora. (2017, May 6). What happens when stereoisomers of monochlorinated 2-methylbutane are fractionally distilled? Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Retrieved from [Link]
-
University of Edinburgh. (2023, July 3). Thiol Chlorination with N-Chlorosuccinimide - Account. Edinburgh Research Explorer. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Formation of c 9 h 7 + ions in the mass spectra of 2-methyl-, 2-chloromethyl-, and 2-hydroxymethylnaphthalenes. Retrieved from [Link]
-
Khan Academy. (2022, August 3). Selectivity in Chlorination | Free Radical Reactions | Chemistry. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Complete assignment of the1H and13C NMR spectra of four 2-substituted 4a,8a-cis-endo-5,8-methano-4a,5,8,8a-tetrahydronaphthalene-1,4-diones. Retrieved from [Link]
-
PubMed. (2025, January 25). Planar solid phase extraction for chlorinated paraffin analysis - irradiation chamber for standardized derivatization on planar thin-layers. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Fractional distillation. Retrieved from [Link]
-
GalChimia. (2015, February 20). A New Age for Chlorination. Retrieved from [Link]
-
YouTube. (2019, February 9). Part 11: Aliphatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. Retrieved from [Link]
-
Frontiers. (2019, November 1). Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. Retrieved from [Link]
-
PubMed. (2015, January 8). Reaction of chlorine radical with tetrahydrofuran: a theoretical investigation on mechanism and reactivity in gas phase. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). The Fractional Distillation of a Binary Mixture. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 5). 3.8: Selectivity in Radical Halogenation with Fluorine and Bromine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Retrieved from [Link]
-
National Institutes of Health. (2017, March 22). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. Retrieved from [Link]
-
National Institutes of Health. (2023, June 3). Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers. Retrieved from [Link]
-
Schultz Canada Chemicals Ltd. (n.d.). 1,2,3,4-Tetrahydronaphthalene. Retrieved from [Link]
-
WordPress. (n.d.). Specific Solvent Issues with Chlorination. Retrieved from [Link]
-
PubMed. (2019, May 24). The quantification of chlorinated paraffins in environmental samples by ultra-high-performance liquid chromatography coupled with Orbitrap Fusion Tribrid mass spectrometry. Retrieved from [Link]
-
European Chemicals Agency. (2004, July 23). 1,2,3,4-TETRAHYDRONAPHTHALENE CAS N°: 119-64-2. Retrieved from [Link]
-
NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. You are being redirected... [schultzchem.com]
- 2. Frontiers | Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction [frontiersin.org]
- 3. Naphthalene, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 4. 1-Chloro-1,2,3,4-tetrahydronaphthalene | C10H11Cl | CID 188717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bmse000530 1,2,3,4-tetrahydronaphthalene at BMRB [bmrb.io]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 10. Purification [chem.rochester.edu]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
- 12. The Fractional Distillation of a Binary Mixture [sites.pitt.edu]
- 13. Tetralin - Wikipedia [en.wikipedia.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing the Synthesis of 1-Chlorotetralin
Welcome to the technical support guide for the synthesis of 1-chlorotetralin. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important synthetic intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and achieve consistent, high-quality results.
Synthetic Routes Overview
The synthesis of 1-chlorotetralin can be approached from several common starting materials. The choice of route often depends on the availability of precursors, desired purity, and scale of the reaction. The three primary pathways involve the chlorination of 1-tetralol, the reduction of 1-tetralone followed by chlorination, or the direct chlorination of tetralin.
Caption: Primary synthetic pathways to 1-chlorotetralin.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 1-chlorotetralin?
The most prevalent and reliable precursor is 1-tetralol. 1-tetralol can be synthesized by the reduction of 1-tetralone, a commercially available starting material.[1] Direct chlorination of tetralin is also possible but often suffers from poor regioselectivity.
Q2: Which chlorinating agent is most effective for converting 1-tetralol to 1-chlorotetralin?
Thionyl chloride (SOCl₂) is highly effective and widely used for this conversion.[2] It reacts with the alcohol to form an intermediate chlorosulfite ester, which then undergoes an intramolecular nucleophilic attack by the chloride ion. This Sₙi (internal nucleophilic substitution) mechanism can proceed with retention of stereochemistry, although reaction conditions can influence the outcome. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[3] Other reagents like phosphorus pentachloride (PCl₅) or concentrated HCl can also be used, but often require more stringent conditions or lead to more complex product mixtures.
Q3: What are the major side products I should be aware of?
The primary side product is 3,4-dihydronaphthalene, which results from the elimination of water (or HCl from the product) from the starting material or product. This is particularly prevalent at higher temperatures. Over-chlorination or chlorination at other positions on the ring can occur, especially in the direct chlorination of tetralin.
Q4: What are the critical safety precautions for this synthesis?
-
Thionyl Chloride: This reagent is highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.[4]
-
Gaseous Byproducts: The reaction generates SO₂ and HCl gas. A gas trap (e.g., a bubbler with a sodium hydroxide solution) is essential to neutralize these corrosive and toxic fumes.
-
Pressure Build-up: The evolution of gases can cause pressure to build in a sealed apparatus. Ensure the system is either open to the gas trap or properly vented.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The primary focus is on the most common and reliable route: the chlorination of 1-tetralol.
Caption: A decision-making workflow for troubleshooting the synthesis.
Scenario 1: Low Conversion of 1-Tetralol
Question: My post-reaction analysis (TLC/GC) shows a significant amount of unreacted 1-tetralol. What went wrong?
Answer: This is a common issue often related to reagent purity, stoichiometry, or reaction kinetics.
-
Causality & Explanation:
-
Reagent Purity: Thionyl chloride is highly sensitive to moisture. If it has been exposed to air, it will hydrolyze to SO₂ and HCl, reducing its effective concentration. Similarly, if your 1-tetralol or solvent contains water, it will consume the reagent before it can react with the alcohol.
-
Stoichiometry: While the reaction is 1:1, using a slight excess of thionyl chloride (1.1–1.2 equivalents) is recommended to drive the reaction to completion and compensate for any minor impurities or side reactions.
-
Reaction Temperature & Time: The reaction may be too slow at very low temperatures. While heat should be avoided to prevent elimination, insufficient thermal energy can lead to an incomplete reaction within the allotted time.
-
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly distilled or a newly opened bottle of thionyl chloride.[4] Ensure your solvent is anhydrous.
-
Adjust Stoichiometry: Increase the equivalents of thionyl chloride to 1.2.
-
Optimize Reaction Time: If running at 0°C, allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor progress by TLC or GC.
-
Scenario 2: High Levels of Elimination Byproduct
Question: My crude NMR/GC-MS shows a significant peak corresponding to 3,4-dihydronaphthalene. How can I prevent this?
Answer: The formation of this alkene is a classic E1 or E2 elimination pathway competing with the desired Sₙ2/Sₙi substitution. The key is to control the reaction conditions to favor substitution.
-
Causality & Explanation:
-
Temperature: Higher temperatures provide the activation energy needed for elimination, which is often entropically favored. The carbocation intermediate (in an E1 pathway) can easily lose a proton to form the stable conjugated alkene.
-
Solvent/Base: The presence of a base, such as pyridine (sometimes added to neutralize the generated HCl), can promote the E2 pathway. While pyridine can facilitate the reaction, it can also increase the rate of elimination.
-
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature below 25°C, ideally starting the addition of thionyl chloride at 0°C.
-
Re-evaluate Base Additives: If you are using a base like pyridine and observing elimination, consider running the reaction without it. The reaction of SOCl₂ with alcohols can proceed efficiently without a base. The generated HCl can be removed by a gas trap.
-
Choose a Non-Polar Solvent: Using a non-polar solvent like toluene or dichloromethane can sometimes disfavor elimination pathways compared to more polar options.
-
Scenario 3: Product is Dark and Difficult to Purify
Question: After removing the solvent, my crude 1-chlorotetralin is a dark brown or black oil. What causes this discoloration?
Answer: Discoloration typically points to decomposition or polymerization caused by heat or residual acid.
-
Causality & Explanation:
-
Thermal Decomposition: Heating the reaction mixture too aggressively or for too long can cause the starting material or product to decompose, forming colored, often polymeric, byproducts.
-
Acid-Catalyzed Decomposition: Any remaining thionyl chloride or HCl after the reaction can catalyze degradation, especially during solvent removal by rotary evaporation where the concentration of acid increases.
-
-
Troubleshooting Steps:
-
Careful Workup: Before concentrating the reaction mixture, quench it carefully by pouring it over ice water. This will hydrolyze any remaining SOCl₂. Extract the product with a suitable organic solvent (e.g., ether or dichloromethane).
-
Neutralize Acid: Wash the organic layer thoroughly with a dilute solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is neutral or slightly basic. This removes residual HCl. Follow with a water wash and a brine wash to remove inorganic salts and water.
-
Gentle Solvent Removal: Use a rotary evaporator at the lowest practical temperature and pressure to remove the solvent. Do not heat the flask excessively.
-
Experimental Protocols & Data
Protocol 1: Synthesis of 1-Chlorotetralin from 1-Tetralol
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser attached to a gas trap containing NaOH solution.
-
Reagents: Dissolve 1-tetralol (1.0 eq) in anhydrous dichloromethane (DCM) and add it to the flask. Cool the flask to 0°C in an ice bath.
-
Addition: Add thionyl chloride (1.2 eq) to the dropping funnel. Add the thionyl chloride dropwise to the stirred solution over 30-45 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-4 hours, monitoring the reaction progress by TLC.
-
Workup: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction & Washing: Separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator at low temperature.
-
Purification: The resulting crude oil should be purified by vacuum distillation to yield pure 1-chlorotetralin as a colorless liquid.
Table 1: Typical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Starting Material | 1-Tetralol | High reactivity, good selectivity. |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Gaseous byproducts simplify workup. |
| Stoichiometry | 1.0 eq 1-Tetralol : 1.2 eq SOCl₂ | Slight excess of SOCl₂ ensures full conversion. |
| Solvent | Anhydrous Dichloromethane | Good solubility, relatively inert. |
| Temperature | 0°C to Room Temperature | Minimizes elimination side reaction. |
| Reaction Time | 3 - 5 hours | Typically sufficient for full conversion at RT. |
| Typical Yield | 75 - 90% (after distillation) | Dependent on purity and workup efficiency. |
References
- CN112409145A: Preparation method of 1-tetralone.
-
Organic Chemistry Portal: Tetralone synthesis. .
- Organic Syntheses: α-TETRALONE. orgsyn.org.
-
Semantic Scholar: Total Synthesis of Natural Products Containing the Tetralone Subunit. .
- Wikipedia: 1-Tetralone. en.wikipedia.org.
-
ChemicalBook: Variety Reactions Related to 1-Tetralone. .
- Organic Syntheses: α-TETRALONE (purific
-
Master Organic Chemistry: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. .
- Chemistry LibreTexts: Thionyl Chloride. chem.libretexts.org.
Sources
Technical Support Center: Purification Strategies for Post-Reaction Mixtures Containing Tetralin
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical protocols for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted tetralin from their product mixtures. Tetralin (1,2,3,4-tetrahydronaphthalene) is a versatile high-boiling point solvent, often employed as a hydrogen-donor in various chemical reactions.[1] However, its high boiling point (206-208 °C) presents a significant purification challenge.[2][3] This guide is designed to help you navigate these challenges effectively, ensuring the integrity of your final product.
Choosing the Right Separation Strategy
Selecting the optimal method for tetralin removal depends on the thermal stability and physical properties of your desired product. The following decision tree provides a logical framework for choosing the most appropriate technique.
Caption: Decision tree for selecting a tetralin removal method.
Distillation: Troubleshooting and Protocols
Distillation is a primary choice for removing tetralin if your product is thermally stable and has a significantly different boiling point.
Frequently Asked Questions (FAQs): Distillation
Q1: I'm performing a simple distillation, but the separation of tetralin from my product is poor.
A1: Simple distillation is only effective when the boiling points of the components differ by more than 25 °C.[4] If your product's boiling point is close to that of tetralin, you will need to use fractional distillation for better separation.[5] A fractionating column provides a larger surface area for repeated vaporization and condensation cycles, leading to a more efficient separation of liquids with close boiling points.[6]
Q2: My product is heat-sensitive and decomposes at the high temperatures required for atmospheric distillation of tetralin. What should I do?
A2: In this case, vacuum distillation is the recommended method. By reducing the pressure, the boiling point of tetralin is significantly lowered, allowing for its removal at a temperature that does not degrade your product. For instance, at a reduced pressure, you can distill tetralin at a much lower temperature than its atmospheric boiling point of 206-208 °C.
Q3: I'm concerned about the potential for peroxide formation in tetralin during distillation. How can I mitigate this risk?
A3: Tetralin can form explosive peroxides upon prolonged contact with air.[3][7] It is crucial to test for the presence of peroxides before heating tetralin, especially if the solvent has been stored for an extended period. This can be done using peroxide test strips. If peroxides are present, they must be quenched before distillation. A common method is to wash the tetralin-containing mixture with a freshly prepared 5-10% aqueous solution of sodium sulfite or ferrous sulfate.
Experimental Protocol: Vacuum Distillation of Tetralin
This protocol outlines the general steps for removing tetralin from a thermally sensitive, high-boiling point product.
Caption: Workflow for vacuum distillation of tetralin.
Step-by-Step Methodology:
-
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Peroxide Test: Before heating, test a small aliquot of your reaction mixture for the presence of peroxides using a reliable test strip.
-
Quenching Peroxides (if necessary): If peroxides are detected, transfer the mixture to a separatory funnel and wash with a freshly prepared 10% aqueous sodium sulfite solution. Separate the organic layer and dry it with a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and joints are properly sealed. Use a cold trap between the receiving flask and the vacuum source to protect the pump.
-
Distillation: Transfer the dried organic mixture to the distillation flask. Add boiling chips or a magnetic stir bar to ensure smooth boiling. Begin to slowly reduce the pressure to the desired level. Once the vacuum is stable, gradually heat the distillation flask.
-
Collection: Collect the distilled tetralin in the receiving flask, which should be cooled in an ice bath to improve condensation.
-
Completion: Stop the distillation when all the tetralin has been removed, or if you observe a significant increase in temperature, indicating that your product may be starting to distill.
-
Cooling and Storage: Allow the apparatus to cool completely before venting to atmospheric pressure.
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[8] It is particularly useful when distillation is not feasible due to the thermal instability of the product or a close boiling point to tetralin.
Frequently Asked Questions (FAQs): Column Chromatography
Q1: Tetralin is relatively nonpolar. How do I choose a solvent system to effectively separate it from my product?
A1: The key is to find a solvent system where your product has a different affinity for the stationary phase (usually silica gel or alumina) than tetralin. You can determine the optimal solvent system by running thin-layer chromatography (TLC) plates in various solvent mixtures (e.g., different ratios of hexane and ethyl acetate). Aim for a solvent system that gives good separation between the tetralin spot and your product spot, with the product having an Rf value of around 0.3.[9]
Q2: My product co-elutes with tetralin. What can I do to improve the separation?
A2: If your product and tetralin have similar polarities, consider using a different stationary phase, such as alumina or a reverse-phase silica gel. Alternatively, you can try a gradient elution, starting with a nonpolar solvent to elute the tetralin first, and then gradually increasing the polarity of the eluent to elute your product.
Q3: The high concentration of tetralin in my crude mixture is overloading the column.
A3: It is advisable to first remove the bulk of the tetralin by another method, such as a preliminary vacuum distillation (even if incomplete) or a liquid-liquid extraction, before running a column. This will prevent overloading the column and improve the separation efficiency.
Experimental Protocol: Flash Column Chromatography
This protocol provides a general procedure for removing tetralin from a product using flash column chromatography.
Caption: Workflow for flash column chromatography.
Step-by-Step Methodology:
-
Solvent System Selection: Use TLC to identify a solvent system that provides good separation between your product and tetralin.
-
Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial eluting solvent and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluting solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, applying gentle pressure (e.g., with a pump or inert gas) to increase the flow rate.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.
Liquid-Liquid Extraction
Liquid-liquid extraction separates compounds based on their different solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[10][11] This method can be effective if your product has a different polarity or acidic/basic character compared to the nonpolar tetralin.
Frequently Asked Questions (FAQs): Liquid-Liquid Extraction
Q1: Can I use a simple water wash to remove tetralin?
A1: No, tetralin is insoluble in water. A simple water wash will not effectively remove it from an organic phase.
Q2: My product is an acid or a base. Can I use extraction to separate it from tetralin?
A2: Yes, this is an ideal scenario for liquid-liquid extraction. If your product is acidic, you can wash the organic mixture with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). This will deprotonate your product, making it soluble in the aqueous layer, while the nonpolar tetralin remains in the organic layer. You can then separate the layers and re-acidify the aqueous layer to precipitate your purified product. A similar strategy can be used for basic products by washing with an aqueous acid.
Q3: I have a neutral product. Can I still use extraction to remove tetralin?
A3: This is more challenging. You would need to find a solvent that is immiscible with your primary organic solvent (containing the product and tetralin) and in which tetralin has a much higher solubility. This is often difficult to achieve in practice.
Experimental Protocol: Acid-Base Extraction
This protocol is for separating an acidic product from tetralin.
Caption: Workflow for acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.
-
Extraction: Add an aqueous solution of a base (e.g., saturated sodium bicarbonate).
-
Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer will contain the deprotonated product, and the organic layer will contain the tetralin.
-
Isolation: Drain the aqueous layer into a separate flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete removal of the product.
-
Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add acid (e.g., HCl) until the product precipitates out.
-
Collection: Collect the purified product by vacuum filtration and wash with cold water.
Recrystallization
Recrystallization is a purification technique for solid compounds that relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures.[12][13]
Frequently Asked Questions (FAQs): Recrystallization
Q1: How do I choose a suitable solvent for recrystallization to remove tetralin?
A1: The ideal solvent should dissolve your solid product well at high temperatures but poorly at low temperatures.[14] Conversely, tetralin should remain soluble in the solvent even at low temperatures. You may need to screen several solvents to find the optimal one. A good starting point is to look for solvents where your product has limited solubility at room temperature.
Q2: My product oils out instead of crystallizing.
A2: Oiling out occurs when the boiling point of the recrystallization solvent is higher than the melting point of your solid, or if the solution is supersaturated. To prevent this, you can try using a lower-boiling point solvent or a solvent mixture. Adding a seed crystal of your pure product can also help induce crystallization.
Q3: After recrystallization, I still see traces of tetralin in my product.
A3: This could be due to insufficient washing of the crystals after filtration. Ensure you wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing tetralin. A second recrystallization may be necessary to achieve higher purity.
Experimental Protocol: Recrystallization
This protocol provides a general procedure for purifying a solid product from tetralin.
Caption: Workflow for recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures and poorly soluble at room temperature, while tetralin remains soluble.
-
Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring and continue adding small portions of the hot solvent until the solid just dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Allow the crystals to air dry or dry them in a vacuum oven.
Safety Precautions with Tetralin
Q: What are the main safety hazards associated with tetralin?
A: Tetralin is a combustible liquid and can form explosive peroxides upon exposure to air and light.[3][7] It is also an irritant to the skin and eyes and may be harmful if swallowed or inhaled.[7]
Q: How often should I test for peroxides in my stored tetralin?
A: It is good practice to test for peroxides before each use, especially if the container has been opened previously or stored for several months.
Q: What is the proper way to dispose of waste tetralin?
A: Waste tetralin should be disposed of as hazardous chemical waste according to your institution's safety guidelines. Do not pour it down the drain.
Physical Properties of Tetralin
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂ | [2] |
| Molar Mass | 132.20 g/mol | [2] |
| Appearance | Colorless liquid | [2][3] |
| Boiling Point | 206-208 °C | [2][3] |
| Melting Point | -35.8 °C | [2][3] |
| Density | 0.970 g/cm³ | [2][3] |
| Solubility in water | Insoluble | [2][3] |
| Flash Point | 77 °C | [2][3] |
References
-
Wikipedia. Tetralin. [Link]
-
Ataman Kimya. TETRALIN. [Link]
-
MDPI. Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. [Link]
-
Taylor & Francis Online. Tetralin – Knowledge and References. [Link]
-
Biotage. How do I purify my high boiling solvent reaction mixture using silica flash chromatography?. [Link]
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]
-
MDPI. New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. [Link]
-
Oxford Lab Fine Chem. MATERIAL SAFETY DATA SHEET TETRALIN. [Link]
-
Scribd. Bf 00727949. [Link]
-
Wikipedia. Fractional distillation. [Link]
-
YouTube. Selecting a recrystallization solvent. [Link]
-
Wikipedia. Azeotropic distillation. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
ACS Publications. Separation of hydroaromatics and polycyclic aromatic hydrocarbons and determination of tetralin and naphthalene in coal-derived solvents. [Link]
-
National Center for Biotechnology Information. Biodegradation of Tetralin: Genomics, Gene Function and Regulation. [Link]
-
University of Rochester, Department of Chemistry. Workup. [Link]
-
YouTube. Azeotropic Distillation. [Link]
-
ResearchGate. Composition of the raw material tetralin. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
-
Columbia University. Column chromatography. [Link]
-
University of California, Davis. Recrystallization - Single Solvent. [Link]
-
ResearchGate. Metabolism of tetralin (1,2,3,4-tetrahydronaphthalene in Corynebacterium sp. Strain C125. [Link]
-
Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
YouTube. Fractional Distillation of Lacquer Thinner to Obtain Toluene. [Link]
-
University of Massachusetts Lowell. Recrystallization. [Link]
-
Massachusetts Institute of Technology. MITOCW | Column Chromatography | MIT Digital Lab Techniques Manual. [Link]
-
The Chemistry Blog. What is Fractional Distillation?. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
YouTube. Liquid-Liquid Extraction. [Link]
-
Quora. How do organic chemists remove solvents with high boiling points from solution?. [Link]
-
Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]
-
ResearchGate. (A) The tetralin degradation pathway in the S. macrogolitabida strain.... [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. Purification [chem.rochester.edu]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. columbia.edu [columbia.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Recrystallization [sites.pitt.edu]
- 13. Home Page [chem.ualberta.ca]
- 14. Sciencemadness Discussion Board - Distillation of Tetralin (1,2,3,4-Tetrahydronaphtalene) - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Synthesis of 1-Chloro-1,2,3,4-tetrahydronaphthalene
Welcome to the technical support center for the synthesis of 1-Chloro-1,2,3,4-tetrahydronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. As Senior Application Scientists, we have compiled our field-proven insights and synthesized them with established chemical principles to provide a robust and reliable resource.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 1-Chloro-1,2,3,4-tetrahydronaphthalene?
The synthesis of 1-Chloro-1,2,3,4-tetrahydronaphthalene involves the selective chlorination of the benzylic C-H bonds of 1,2,3,4-tetrahydronaphthalene (tetralin). The key is to achieve high selectivity for the benzylic position over other positions on the aliphatic ring and to prevent chlorination of the aromatic ring. The most common laboratory methods employ free-radical chlorination.
Key methods include:
-
Using N-Chlorosuccinimide (NCS): NCS is a preferred reagent for benzylic chlorination as it provides a low concentration of chlorine radicals, which minimizes side reactions.[1] The reaction is typically initiated by light (photolysis) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[1]
-
Using Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride can also be used for benzylic chlorination, often in the presence of a radical initiator.[2] Careful control of reaction conditions is necessary to prevent competing ionic reactions.
-
Direct Chlorination with Chlorine Gas (Cl₂): While used industrially, this method is less common in laboratory settings due to the difficulty in controlling selectivity. It often leads to a mixture of mono- and polychlorinated products, as well as aromatic ring chlorination.
Q2: What is the reaction mechanism for the benzylic chlorination of tetralin with NCS?
The reaction proceeds via a free-radical chain mechanism. The benzylic hydrogens of tetralin are particularly susceptible to abstraction because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring.[3][4]
The mechanism consists of three main stages:
-
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating or UV light exposure to form radicals. These radicals then react with NCS to generate the key succinimidyl radical and a chlorine radical.
-
Propagation: A chlorine radical abstracts a benzylic hydrogen from tetralin to form a resonance-stabilized tetralinyl radical and hydrogen chloride (HCl). This tetralinyl radical then reacts with a molecule of NCS to yield the desired product, 1-Chloro-1,2,3,4-tetrahydronaphthalene, and a succinimidyl radical. This new succinimidyl radical can then continue the chain.
-
Termination: The reaction is terminated when two radicals combine to form a non-radical species.
Caption: Free-Radical Chain Mechanism for Benzylic Chlorination.
Q3: How do I choose the right chlorinating agent?
The choice of chlorinating agent is critical for achieving high yield and selectivity. The ideal reagent should favor benzylic chlorination while minimizing side reactions.
| Reagent | Advantages | Disadvantages | Typical Conditions |
| N-Chlorosuccinimide (NCS) | High selectivity for benzylic positions.[5][6] Solid, easy to handle. Reaction is relatively clean. | Higher cost than Cl₂ or SO₂Cl₂. Requires a radical initiator or light. | AIBN or BPO, CCl₄ or Benzene, Reflux |
| Sulfuryl Chloride (SO₂Cl₂) | Inexpensive and reactive. Can provide good yields. | Can lead to ionic side reactions and aromatic chlorination if not controlled.[7] Corrosive and releases toxic gases (SO₂ and HCl). | AIBN or BPO, neat or in a non-polar solvent, moderate temperature. |
| Chlorine Gas (Cl₂) | Very inexpensive. Suitable for large-scale industrial production. | Low selectivity, leading to polychlorination and ring chlorination.[8] Difficult to handle in a lab setting. | UV light initiation. |
For most laboratory-scale syntheses, N-Chlorosuccinimide (NCS) is the recommended choice due to its superior selectivity and ease of handling.[5][6]
Q4: What are the critical safety precautions for this reaction?
-
Handling Reagents:
-
Tetralin: Can form explosive peroxides on prolonged exposure to air.[9] Ensure the starting material is peroxide-free (test with KI/starch paper). It can cause skin, eye, and respiratory irritation.
-
Chlorinating Agents: NCS, SO₂Cl₂, and Cl₂ are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Carbon tetrachloride (CCl₄) is a common solvent but is a known carcinogen and is ozone-depleting. Benzene is also carcinogenic. Consider safer alternatives like chlorobenzene or acetonitrile if the reaction chemistry allows.
-
-
Reaction Hazards:
-
Free-radical chlorinations can be exothermic and may become runaway reactions if not properly controlled.[10] Use a heating mantle with a temperature controller and monitor the reaction temperature closely.
-
The reaction generates HCl gas, which is corrosive. The apparatus should be equipped with a gas trap (e.g., a bubbler with a dilute NaOH solution).
-
Troubleshooting Guide
Problem 1: Low or No Conversion of Tetralin
Q: My reaction has been running for several hours, but TLC/GC analysis shows a significant amount of unreacted tetralin. What are the potential causes and how can I fix this?
A: Low conversion is typically due to a failure in the free-radical initiation or propagation steps. The issue can be systematically diagnosed by examining the three key components of the reaction: the initiator, the reagents, and the reaction conditions.
Caption: Potential Side Reactions in Tetralin Chlorination.
Common Byproducts and Solutions:
-
α-Tetralone and α-Tetralol (Oxidation Products):
-
Cause: Tetralin is susceptible to air oxidation, especially at elevated temperatures and in the presence of radicals. [11]This side reaction consumes the starting material and complicates purification.
-
Solution: Degas the solvent and the reaction mixture by bubbling nitrogen or argon through it before heating. Maintain a positive inert atmosphere (N₂ or Ar) throughout the reaction.
-
-
Dichlorinated Products (Over-chlorination):
-
Cause: The product, 1-Chloro-1,2,3,4-tetrahydronaphthalene, can react further with chlorine radicals to form dichlorinated species. This is more likely if high concentrations of the chlorinating agent are used or if the reaction is allowed to run for too long.
-
Solution: Use a stoichiometry of tetralin to chlorinating agent that is slightly greater than 1:1 (e.g., 1.1:1). Monitor the reaction progress by TLC or GC and stop it once the starting material is consumed to an acceptable level (e.g., >95%).
-
-
Naphthalene (Dehydrogenation Product):
-
Cause: The tetralinyl radical can lose another hydrogen atom to form dihydronaphthalene, which can then be further dehydrogenated to the thermodynamically stable naphthalene. [4][12]This is more prevalent at higher reaction temperatures.
-
Solution: Run the reaction at the lowest effective temperature. For example, use AIBN at reflux in CCl₄ (~77 °C) rather than higher-boiling solvents if possible.
-
-
Aromatic Ring Chlorination:
-
Cause: This occurs via an electrophilic aromatic substitution mechanism, which competes with the desired free-radical pathway. It is more common when using reagents like SO₂Cl₂ without a radical initiator or if the reaction generates species that can catalyze ionic chlorination. [7] * Solution: Ensure a reliable radical initiator is used. When using NCS, the concentration of molecular chlorine (Cl₂), a potent electrophile, is kept very low, which suppresses this side reaction. Avoid Lewis acid contaminants.
-
Problem 3: Product Decomposition During Workup or Purification
Q: I have a good crude yield, but I lose a significant amount of product during aqueous workup and/or silica gel chromatography. What is causing this instability?
A: 1-Chloro-1,2,3,4-tetrahydronaphthalene is a benzylic chloride, a class of compounds known for their instability. They are susceptible to both nucleophilic substitution (Sₙ1/Sₙ2) and elimination (E1/E2) reactions, particularly in the presence of nucleophiles (like water) or on acidic surfaces (like standard silica gel).
Strategies to Prevent Decomposition:
-
Aqueous Workup:
-
Problem: Hydrolysis of the benzylic chloride to the corresponding alcohol (1-hydroxy-1,2,3,4-tetrahydronaphthalene).
-
Solution: If an aqueous wash is necessary (e.g., to remove succinimide from an NCS reaction), perform it quickly with cold, dilute, and weakly basic solutions like saturated sodium bicarbonate (NaHCO₃). Immediately extract the product into a non-polar organic solvent and dry thoroughly with a drying agent like MgSO₄ or Na₂SO₄. Avoid strong bases, which can promote elimination.
-
-
Purification by Chromatography:
-
Problem: Standard silica gel is acidic and can catalyze the elimination of HCl to form dihydronaphthalene isomers or hydrolysis if the solvent contains traces of water.
-
Solution:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine (Et₃N) or ammonia. This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a better choice than silica gel for purifying sensitive chlorides.
-
Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to minimize the time the product spends on the column.
-
-
-
Purification by Distillation:
-
Problem: The product may be thermally unstable, and heating can cause elimination or decomposition.
-
Solution: If distillation is required, perform it under high vacuum to lower the boiling point. Ensure the distillation apparatus is clean and free of acidic or basic residues.
-
Recommended Experimental Protocol: Chlorination with NCS
This protocol provides a reliable method for the synthesis of 1-Chloro-1,2,3,4-tetrahydronaphthalene on a laboratory scale.
-
Preparation:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,2,3,4-tetrahydronaphthalene (1.0 eq), N-Chlorosuccinimide (1.05 eq), and azobisisobutyronitrile (AIBN, 0.02 eq).
-
Add anhydrous carbon tetrachloride (or a suitable alternative solvent) to create a ~0.5 M solution.
-
Fit a gas inlet adapter to the top of the condenser and purge the system with an inert gas (N₂ or Ar) for 15 minutes.
-
-
Reaction:
-
Heat the mixture to reflux (for CCl₄, this is ~77 °C) with vigorous stirring.
-
Maintain the inert atmosphere throughout the reaction.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours. A key indicator is the consumption of tetralin and the succinimide byproduct floating to the top of the solvent upon completion.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold solvent.
-
Combine the filtrates and wash cautiously with cold, saturated NaHCO₃ solution (1x) and then with cold brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator at a low temperature (<40 °C).
-
-
Purification:
-
The crude product can be purified by vacuum distillation or flash column chromatography on deactivated silica gel (see Troubleshooting Problem 3).
-
References
-
Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from Ataman Kimya website. URL: [Link]
-
Wikipedia. (2023). Tetralin. Retrieved from Wikipedia. URL: [Link]
-
PubChem. (n.d.). 1-Chloro-1,2,3,4-tetrahydronaphthalene. Retrieved from PubChem. URL: [Link]
-
Organic Chemistry Portal. (2020). Synthesis of benzyl chlorides. Retrieved from Organic Chemistry Portal. URL: [Link]
-
Schultz Canada Chemicals Ltd. (n.d.). 1,2,3,4-Tetrahydronaphthalene. Retrieved from Schultz Canada Chemicals Ltd. website. URL: [Link]
-
Novi AMS. (n.d.). Water Treatment Process Troubleshooting Guide. Retrieved from Novi AMS website. URL: [Link]
- Google Patents. (1999). WO1999005134A1 - Substituted 1,2,3,4-tetrahydronaphthalene derivatives. Retrieved from Google Patents.
-
Science.gov. (2020). Mechanism of tetralin conversion on zeolites for the production of benzene derivatives. Retrieved from Science.gov. URL: [Link]
-
Taylor & Francis. (n.d.). Tetralin – Knowledge and References. Retrieved from Taylor & Francis website. URL: [Link]
-
National Institutes of Health. (n.d.). Cu-Catalyzed Site-Selective Benzylic Chlorination Enabling Net C–H Coupling with Oxidatively Sensitive Nucleophiles. Retrieved from National Institutes of Health. URL: [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from Organic Chemistry Portal. URL: [Link]
- Google Patents. (n.d.). Chlorination with sulfuryl chloride - US3920757A. Retrieved from Google Patents.
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from ResearchGate. URL: [Link]
- Google Patents. (n.d.). KR920004602B1 - Method for preparing 1-oxo-1, 2, 3, 4-tetrahydronaphthalene. Retrieved from Google Patents.
-
National Institutes of Health. (2019). Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. Retrieved from National Institutes of Health. URL: [Link]
-
YouTube. (2020). 10.1 Free Radical Halogenation | Organic Chemistry. Retrieved from YouTube. URL: [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide. Retrieved from University of California, Los Angeles. URL: [Link]
-
MDPI. (n.d.). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Retrieved from MDPI. URL: [Link]
-
IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS. Retrieved from IChemE. URL: [Link]
-
Royal Society of Chemistry. (n.d.). Benzylic chlorination by sulphuryl chloride: suppression of chlorine atom chains. Retrieved from Royal Society of Chemistry. URL: [Link]
Sources
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. Benzylic chlorination by sulphuryl chloride: suppression of chlorine atom chains - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Tetralin - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 7. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 8. Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light [mdpi.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. icheme.org [icheme.org]
- 11. You are being redirected... [schultzchem.com]
- 12. Mechanism of tetralin conversion on zeolites for the production of benzene derivatives - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of 1-Chlorotetralin and 1-Bromotetralin in Key Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. Among the versatile building blocks available, halotetralins serve as important precursors for a variety of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of 1-chlorotetralin and 1-bromotetralin in three cornerstone synthetic methodologies: the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and Grignard reagent formation. By elucidating the underlying principles and providing supporting experimental context, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
The Fundamental Basis of Reactivity: Carbon-Halogen Bond Dissociation Energies
The disparate reactivity of 1-chlorotetralin and 1-bromotetralin is fundamentally rooted in the difference in their carbon-halogen (C-X) bond dissociation energies (BDEs). The C-Br bond is inherently weaker than the C-Cl bond. Theoretical calculations and experimental data for analogous aryl halides consistently show that the C-Cl bond is approximately 7-11 kcal/mol stronger than the C-Br bond. This seemingly modest difference has profound implications for the kinetics of many chemical reactions, particularly those involving the cleavage of this bond as a rate-determining step.
| Bond | Typical Bond Dissociation Energy (kcal/mol) |
| Aryl C-Cl | ~96 |
| Aryl C-Br | ~85 |
Note: These are average values for aryl halides; specific values for 1-halotetralins may vary slightly.
This difference in bond strength directly impacts the facility of two key mechanistic steps common in the reactions discussed below: oxidative addition in palladium-catalyzed cross-coupling reactions and the insertion of magnesium in Grignard reagent formation.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The initial and often rate-limiting step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the aryl halide.
Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
The weaker C-Br bond in 1-bromotetralin allows for a more facile oxidative addition compared to the stronger C-Cl bond in 1-chlorotetralin. Consequently, 1-bromotetralin is generally a more reactive substrate, often leading to higher yields, shorter reaction times, and milder reaction conditions.
A. The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a cornerstone of modern synthetic chemistry.[1][2] The reactivity of the halide partner is a critical parameter for success.
Comparative Performance in a Representative Suzuki-Miyaura Reaction
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromotetralin | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~95 |
| 1-Chlorotetralin | Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ~85 |
Note: The data presented is a synthesis of typical results for aryl bromides and chlorides and serves as a representative comparison.
As illustrated in the table, 1-bromotetralin can often be effectively coupled using standard, first-generation palladium catalysts like Pd(PPh₃)₄ under relatively mild conditions. In contrast, the less reactive 1-chlorotetralin typically necessitates the use of more sophisticated and expensive catalyst systems. These advanced systems often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the challenging oxidative addition to the C-Cl bond.[1] Furthermore, stronger bases and higher temperatures are often required to achieve comparable yields.
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromotetralin
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-bromotetralin (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-phenyltetralin.
B. The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[3] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key factor.
Comparative Performance in a Representative Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromotetralin | Aniline | Pd₂(dba)₃ (1 mol%) + BINAP (1.5 mol%) | NaOt-Bu | Toluene | 100 | 8 | ~90 |
| 1-Chlorotetralin | Aniline | Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) | K₃PO₄ | t-BuOH | 110 | 24 | ~80 |
Note: The data presented is a synthesis of typical results for aryl bromides and chlorides and serves as a representative comparison.
1-Bromotetralin generally undergoes Buchwald-Hartwig amination with high efficiency using a variety of phosphine ligands. In contrast, the amination of 1-chlorotetralin is more challenging and often requires the use of specialized, bulky, and electron-rich ligands like XPhos, which are designed to facilitate the oxidative addition of the less reactive aryl chloride.
Caption: Key Components of the Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromotetralin
-
To a flame-dried Schlenk tube under an inert atmosphere, add 1-bromotetralin (1.0 mmol), aniline (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
In a separate glovebox, prepare a stock solution of the catalyst by dissolving tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol) and BINAP (0.015 mmol) in anhydrous, degassed toluene.
-
Add the catalyst solution to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-arylated product.
II. Grignard Reagent Formation: A Classic Organometallic Transformation
The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[4] This reaction is highly sensitive to the nature of the halide.
Caption: Formation of a Grignard Reagent.
The greater reactivity of the C-Br bond makes 1-bromotetralin the preferred substrate for Grignard reagent formation. The reaction typically initiates more readily and proceeds more smoothly than with 1-chlorotetralin. While Grignard reagents can be formed from aryl chlorides, the reaction is often sluggish and may require activation of the magnesium metal (e.g., with iodine or 1,2-dibromoethane) or the use of more reactive forms of magnesium, such as Rieke magnesium.
Comparative Ease of Grignard Formation
| Substrate | Conditions | Initiation | Observations |
| 1-Bromotetralin | Mg turnings, anhydrous THF | Spontaneous or with gentle warming | Exothermic reaction, disappearance of Mg |
| 1-Chlorotetralin | Mg turnings, anhydrous THF | Often requires activation (e.g., I₂ crystal) | Sluggish initiation, may require prolonged heating |
Experimental Protocol: Grignard Reagent Formation from 1-Bromotetralin
-
Assemble a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 mmol) in the flask.
-
Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromotetralin (1.0 mmol) in anhydrous THF.
-
Add a small portion of the 1-bromotetralin solution to the magnesium suspension.
-
If the reaction does not initiate spontaneously (as evidenced by bubbling and heat generation), gently warm the flask with a heat gun. A small crystal of iodine can also be added as an initiator.
-
Once the reaction has initiated, add the remaining 1-bromotetralin solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting gray-to-brown solution of the Grignard reagent is ready for use in subsequent reactions.
Conclusion and Strategic Recommendations
The choice between 1-chlorotetralin and 1-bromotetralin as a synthetic precursor is a classic example of the trade-off between cost and reactivity. 1-Chlorotetralin is typically less expensive and more readily available on a large scale. However, its lower reactivity necessitates more forcing reaction conditions and often requires the use of more expensive and specialized catalyst systems.
In contrast, 1-bromotetralin, while generally more costly, offers significantly higher reactivity. This allows for the use of milder reaction conditions, simpler and less expensive catalysts, and often results in higher yields and shorter reaction times.
Key Takeaways for the Practicing Scientist:
-
For routine, small-scale synthesis where reaction efficiency and mild conditions are paramount, 1-bromotetralin is the superior choice.
-
For large-scale industrial applications where cost is a primary driver, the development of a robust and efficient protocol for the less reactive 1-chlorotetralin may be more economically viable in the long run.
-
The principles outlined in this guide for palladium-catalyzed cross-coupling and Grignard reagent formation are broadly applicable to other aryl halide systems, providing a foundational understanding for rational synthetic design.
By carefully considering the factors of reactivity, cost, and the specific demands of the synthetic target, researchers can strategically select the optimal halotetralin precursor to achieve their scientific goals efficiently and effectively.
References
-
Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1-8. [Link]
-
Fan, M., et al. (2015). A general and practical aryl amination of aryl chlorides with aqueous or gaseous ammonia. Organic Letters, 17(23), 5934-5937. [Link]
-
Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]
-
Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]
-
Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1146-1158. [Link]
-
Wolfe, J. P., et al. (1999). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2413-2416. [Link]
-
Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]
-
Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. Wiley. [Link]
Sources
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
The Versatility of 1-Chloro-1,2,3,4-tetrahydronaphthalene as a Synthetic Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of a synthetic intermediate is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a reaction cascade. 1-Chloro-1,2,3,4-tetrahydronaphthalene, a halogenated derivative of the partially saturated bicyclic aromatic hydrocarbon tetralin, presents itself as a valuable building block for the introduction of the tetrahydronaphthalene moiety into a diverse range of molecular architectures. This guide provides an in-depth analysis of the efficacy of 1-Chloro-1,2,3,4-tetrahydronaphthalene as a synthetic intermediate, offering a comparative perspective against alternative reagents and supported by experimental insights.
Unveiling the Chemical Profile of 1-Chloro-1,2,3,4-tetrahydronaphthalene
1-Chloro-1,2,3,4-tetrahydronaphthalene, with the chemical formula C₁₀H₁₁Cl, is a colorless to pale yellow liquid.[1] Its structure features a chlorine atom at a benzylic position, which significantly influences its reactivity. This benzylic chloride is more reactive than a typical alkyl chloride due to the stabilization of the potential carbocation intermediate by the adjacent aromatic ring. However, it is generally less reactive than benzyl chloride itself due to the steric hindrance imposed by the fused saturated ring.
Understanding the inherent chemical properties and associated hazards is paramount for its safe and effective utilization. It is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] Appropriate personal protective equipment and handling in a well-ventilated fume hood are mandatory.
Core Applications and Mechanistic Considerations
The utility of 1-Chloro-1,2,3,4-tetrahydronaphthalene as a synthetic intermediate stems from its ability to participate in a variety of fundamental organic transformations. The benzylic nature of the carbon-chlorine bond is the lynchpin of its reactivity, enabling it to act as an electrophile in several key reactions.
Friedel-Crafts Alkylation: Building Aryl-Tetralin Scaffolds
The Friedel-Crafts alkylation stands as a cornerstone of C-C bond formation, allowing for the introduction of alkyl groups onto aromatic rings.[1][2] 1-Chloro-1,2,3,4-tetrahydronaphthalene can serve as an effective alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to generate 1-aryl-1,2,3,4-tetrahydronaphthalenes. These structures are prevalent in a range of biologically active molecules, including lignans and pharmaceuticals.[3][4]
Mechanism: The reaction proceeds via the formation of a benzylic carbocation intermediate, stabilized by the adjacent aromatic ring. This electrophile is then attacked by the electron-rich aromatic substrate to form the desired product.[2]
Causality in Experimental Choices: The choice of Lewis acid and solvent is critical. Stronger Lewis acids like AlCl₃ can promote the reaction but may also lead to side reactions like isomerization or polyalkylation. Milder Lewis acids may offer better selectivity. The solvent should be inert to the reaction conditions; nitrobenzene or carbon disulfide are common choices.
Nucleophilic Substitution: Introducing Diverse Functionalities
The benzylic chloride in 1-Chloro-1,2,3,4-tetrahydronaphthalene is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This versatility is a key advantage in multi-step syntheses. Reactions with nucleophiles such as amines, alkoxides, and cyanides can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.[5]
Mechanism:
-
Sₙ2 Mechanism: A strong, unhindered nucleophile will favor a bimolecular backside attack, leading to inversion of stereochemistry if the starting material is chiral.
-
Sₙ1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the reaction may proceed through a carbocation intermediate, leading to a racemic mixture of products if the starting material is chiral.[6]
Grignard Reagent Formation: A Gateway to Further Elaboration
Organomagnesium halides, or Grignard reagents, are powerful nucleophiles and strong bases that enable the formation of new carbon-carbon bonds.[7][8] 1-Chloro-1,2,3,4-tetrahydronaphthalene can be converted to its corresponding Grignard reagent, 1-tetralylmagnesium chloride, by reacting it with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[8]
Preparation and Use: The formation of the Grignard reagent must be carried out under strictly anhydrous conditions, as any trace of water will protonate the reagent and render it inactive.[8] Once formed, this organometallic intermediate can react with a variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce the tetralin moiety into more complex molecules.[7][9]
Comparative Analysis with Alternative Intermediates
The decision to use 1-Chloro-1,2,3,4-tetrahydronaphthalene should be made after careful consideration of alternative synthetic strategies.
| Reaction Type | 1-Chloro-1,2,3,4-tetrahydronaphthalene | Alternative Reagents/Methods | Advantages of 1-Chlorotetralin | Disadvantages of 1-Chlorotetralin |
| Friedel-Crafts Alkylation | Direct alkylation of arenes. | Tetralin with an alkene/Lewis acid; 1-Tetralol with a Brønsted acid. | Readily available starting material; direct introduction of the tetralin moiety. | Potential for carbocation rearrangements and polyalkylation; requires stoichiometric Lewis acid. |
| Nucleophilic Substitution | Versatile for introducing various nucleophiles. | 1-Tetralol derivatives (e.g., tosylates, mesylates). | Good leaving group; direct access from tetralone. | Can undergo elimination as a side reaction; potential for Sₙ1/Sₙ2 competition. |
| Grignard Reagent Formation | Forms 1-tetralylmagnesium chloride. | 1-Bromo-1,2,3,4-tetrahydronaphthalene. | Chloride is often more cost-effective than bromide. | Grignard formation from chlorides can be more sluggish than from bromides. |
Experimental Protocols
To provide a practical context, the following are representative experimental protocols.
Protocol 1: Friedel-Crafts Alkylation of Benzene with 1-Chloro-1,2,3,4-tetrahydronaphthalene
Objective: To synthesize 1-phenyl-1,2,3,4-tetrahydronaphthalene.
Materials:
-
1-Chloro-1,2,3,4-tetrahydronaphthalene
-
Anhydrous benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in dry DCM at 0 °C under a nitrogen atmosphere, add a solution of 1-Chloro-1,2,3,4-tetrahydronaphthalene in anhydrous benzene dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Substitution with Aniline
Objective: To synthesize N-(1,2,3,4-tetrahydronaphthalen-1-yl)aniline.
Materials:
-
1-Chloro-1,2,3,4-tetrahydronaphthalene
-
Aniline
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a solution of 1-Chloro-1,2,3,4-tetrahydronaphthalene in DMF, add aniline and potassium carbonate.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
1-Chloro-1,2,3,4-tetrahydronaphthalene is a versatile and effective synthetic intermediate for the introduction of the tetrahydronaphthalene scaffold. Its utility in Friedel-Crafts alkylation, nucleophilic substitution, and as a precursor to a Grignard reagent makes it a valuable tool in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and materials science. While alternative methods exist for the introduction of the tetralin moiety, the reactivity profile and accessibility of 1-Chloro-1,2,3,4-tetrahydronaphthalene often make it a compelling choice. A thorough understanding of its reactivity, careful consideration of reaction conditions, and an awareness of potential side reactions are essential for its successful application in the laboratory.
References
-
Ataman Kimya. 1,2,3,4-TETRAHYDRONAPHTHALENE. [Link]
-
PubChem. 1-Chloro-1,2,3,4-tetrahydronaphthalene. [Link]
- Friedel, C.; Crafts, J. M. Action of Aluminum Chloride on Hydrocarbons. Bull. Soc. Chim. Fr. 1877, 27, 482-484.
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
- Elschenbroich, C. Organometallics, 3rd ed.; Wiley-VCH: Weinheim, 2006.
- Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013.
- Patai, S. The Chemistry of the Carbon-Halogen Bond; Wiley: New York, 1973.
- Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963-1965.
- Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. C. R. Acad. Sci. 1900, 130, 1322-1324.
- Cherney, A. H.; Reisman, S. E. J. Am. Chem. Soc.2014, 136, 14365-14368.
- Bach, T.; Mühlthau, F. Diastereoselective Friedel-Crafts Cyclization Reactions to 2-Substituted 1-Phenyl-1,2,3,4-tetrahydronaphthalenes. Synthesis2005, 918482.
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
University of Calgary. Ch 8 : Nucleophilc Substitution answers. [Link]
-
Quora. Which is more reactive towards SN1, benzyl chloride or 1-chloro-2-phenylethane?. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Chemistry LibreTexts. 9.4: Chlorination vs Bromination. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
YouTube. Grignard Reagent Reaction Mechanism. [Link]
-
ResearchGate. (PDF) Podophyllotoxin and Aryltetralin Lignans: Methods for the Synthesis of Rings A, B, C, D. [Link]
-
ResearchGate. (PDF) Electrifying Friedel-Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. [Link]
- Google Patents.
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Master Organic Chemistry. The SN1 Reaction Mechanism. [Link]
-
NIH. Iron – Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates - PMC. [Link]
-
Beilstein Journals. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]
-
PubMed. Aryltetralin lignans: chemistry, pharmacology and biotransformations. [Link]
-
ResearchGate. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
Chemguide. grignard reagents. [Link]
-
Future4200. SN2 Reactions of Nitranions with Benzyl Chlorides. [Link]
-
ResearchGate. Aryltetralols from Holostylis reniformis and syntheses of lignan analogous. [Link]
-
OpenBU. Reductive Amination Reaction. [Link]
-
RSC Publishing. Visible light mediated synthesis of 4-aryl-1,2-dihydronaphthalene derivatives via single-electron oxidation or MHAT from methylenecyclopropanes - Organic Chemistry Frontiers. [Link]
-
Monash University. Organic reactions: Substitution. [Link]
-
Sci-Hub. Diastereoselective Friedel-Crafts Cyclization Reactions to 2-Substituted 1-Phenyl-1,2,3,4-tetrahydronaphthalenes. [Link]
-
Organic Chemistry Portal. Synthesis of alkyl chlorides. [Link]
-
NIH. Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes - PMC. [Link]
-
ResearchGate. ChemInform Abstract: Improved Industrial Synthesis of Antidepressant Sertraline. | Request PDF. [Link]
-
YouTube. How to Create a Grignard Reagent ("Preparation"). [Link]
-
YouTube. Allylic & Benzylic Reactivity towards SN2. [Link]
-
JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
ChemTube3D. SN2 Reaction: Benzyl Chloride with HS -. [Link]
-
ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. [Link]
-
Chemistry Stack Exchange. Do Benzyl Halides undergo SN1 or SN2 with Ammonia?. [Link]
Sources
- 1. mt.com [mt.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Aryltetralin lignans: chemistry, pharmacology and biotransformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
A Comparative Guide to the Validation of Analytical Methods for 1-Chlorotetralin Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities is paramount. 1-Chlorotetralin, a halogenated derivative of tetralin, often emerges as a critical intermediate or impurity in various synthetic pathways. Its accurate measurement is crucial for process control, quality assurance, and regulatory compliance. This guide provides an in-depth comparison of two primary analytical techniques for the quantification of 1-chlorotetralin: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the validation of these methods, offering scientifically grounded, hypothetical experimental data to illustrate their performance characteristics.
The choice between GC and HPLC for the analysis of a semi-volatile, moderately polar compound like 1-chlorotetralin is not always straightforward. This decision hinges on several factors including the sample matrix, required sensitivity, and the presence of other interfering substances. This guide will illuminate the strengths and weaknesses of each technique in the context of 1-chlorotetralin analysis, supported by detailed validation protocols.
The Foundation of Reliable Measurement: Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] It is a cornerstone of good manufacturing practice (GMP) and ensures the reliability and consistency of analytical data. The validation process is guided by international standards, most notably the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the necessary validation parameters.[1][2]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] This is achieved by assessing a set of performance characteristics, which will be the basis of our comparison between GC and HPLC for 1-chlorotetralin quantification.
At a Glance: Comparing GC and HPLC for 1-Chlorotetralin Analysis
The following table summarizes the anticipated performance of validated Gas Chromatography and High-Performance Liquid Chromatography methods for the quantification of 1-chlorotetralin. These values are illustrative and based on methods for structurally similar chlorinated and aromatic compounds.
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Rationale for Performance |
| Specificity | High | High | Both techniques offer excellent separation capabilities, minimizing interference from matrix components. |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods are expected to produce a linear response over a defined concentration range. |
| Range | 0.1 - 100 µg/mL | 0.5 - 200 µg/mL | HPLC often accommodates a slightly wider linear range for this type of analyte. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | Both methods, when properly validated, will yield results close to the true value. |
| Precision (%RSD) | < 2.0% | < 1.5% | HPLC generally offers slightly better precision due to the nature of the injection and separation process. |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.15 µg/mL | GC, particularly with an Electron Capture Detector (ECD), can be more sensitive for halogenated compounds. |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.5 µg/mL | The lower detection limit of GC translates to a lower quantitation limit. |
| Robustness | High | High | Both methods are robust when small, deliberate variations are introduced to the method parameters. |
Visualizing the Validation Workflow
A comprehensive validation process follows a structured workflow to ensure all performance characteristics are thoroughly evaluated.
Caption: A structured workflow for the validation of an analytical method, from planning to final reporting.
In-Depth Comparison of Analytical Methodologies
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds.[4] For 1-chlorotetralin, which has a moderate boiling point, GC is a highly suitable technique. Coupling it with a Flame Ionization Detector (FID) provides a robust and universally responsive method for hydrocarbons.
Principle of GC-FID: The sample is vaporized and injected into a carrier gas stream (mobile phase), which carries it through a heated column containing a stationary phase. Separation occurs based on the differential partitioning of the analyte between the mobile and stationary phases.[4] As the separated components elute from the column, they are burned in a hydrogen-air flame. The ions produced are collected, generating a current that is proportional to the amount of analyte.
Why it's a good choice for 1-chlorotetralin:
-
High Resolution: Capillary GC columns provide excellent separation efficiency, which is crucial for resolving 1-chlorotetralin from structurally similar impurities.
-
Sensitivity for Halogenated Compounds: While FID is used in this example for its robustness, an Electron Capture Detector (ECD) could be employed for even greater sensitivity to the chlorinated nature of the analyte.[2]
-
Mature and Robust Technology: GC is a well-established technique with a vast body of knowledge supporting method development and troubleshooting.
1. Specificity:
-
Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components which may be expected to be present.
-
Procedure:
-
Inject a blank solvent (e.g., dichloromethane) to ensure no interfering peaks are present at the retention time of 1-chlorotetralin.
-
Inject a solution of 1-chlorotetralin standard to determine its retention time.
-
Inject a sample of the matrix without 1-chlorotetralin (placebo) to confirm the absence of interfering peaks.
-
Spike the placebo with 1-chlorotetralin and inject to confirm that the analyte peak is well-resolved from any matrix components.
-
2. Linearity and Range:
-
Objective: To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.
-
Procedure:
-
Prepare a series of at least five calibration standards of 1-chlorotetralin in the chosen solvent, for example, at concentrations of 0.1, 1, 10, 50, and 100 µg/mL.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line. An R² value of >0.999 is generally considered acceptable.[5]
-
3. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare a placebo sample and spike it with 1-chlorotetralin at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte. The acceptance criterion is typically between 98.0% and 102.0%.[5]
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. Calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Calculate the %RSD. The acceptance criterion for precision is typically a %RSD of ≤ 2%.[5]
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy.
-
Procedure (based on the standard deviation of the response and the slope):
-
Prepare a series of low-concentration standards.
-
Inject the blank solvent multiple times and calculate the standard deviation of the response.
-
Calculate the slope of the calibration curve from the linearity study.
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
6. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to the GC parameters, such as:
-
Injector temperature (± 5°C)
-
Oven temperature ramp rate (± 1°C/min)
-
Carrier gas flow rate (± 0.1 mL/min)
-
-
Analyze a sample under each of the modified conditions and assess the impact on the results (e.g., retention time, peak area, resolution).
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds.[6] For a compound like 1-chlorotetralin, which possesses a chromophore, UV detection is a suitable and common choice.
Principle of HPLC-UV: A liquid solvent (mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). The sample is injected into the mobile phase stream and is separated based on its differential affinity for the stationary and mobile phases.[7] As the separated components elute from the column, they pass through a UV detector, which measures the absorbance of the analyte at a specific wavelength.
Why it's a good choice for 1-chlorotetralin:
-
Versatility: A wide variety of stationary phases (e.g., C18, C8, Phenyl) and mobile phase compositions can be used to optimize the separation.
-
Non-destructive: The analyte can be collected after detection for further analysis if needed.
-
High Precision: Modern HPLC systems offer excellent injection precision, leading to highly reproducible results.
1. Specificity:
-
Objective: To ensure the method can accurately measure the analyte in the presence of potential interferences.
-
Procedure:
-
Inject a blank mobile phase to establish a baseline.
-
Inject a 1-chlorotetralin standard to determine its retention time and UV spectrum.
-
Inject a placebo sample to check for interfering peaks at the analyte's retention time.
-
Spike the placebo with 1-chlorotetralin and analyze to confirm peak purity and resolution from matrix components. Peak purity can be assessed using a Diode Array Detector (DAD).
-
2. Linearity and Range:
-
Objective: To confirm a linear relationship between analyte concentration and UV absorbance over a defined range.
-
Procedure:
-
Prepare at least five calibration standards of 1-chlorotetralin in the mobile phase, for instance, at concentrations of 0.5, 5, 50, 100, and 200 µg/mL.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the average peak area versus concentration.
-
Calculate the correlation coefficient (R²), y-intercept, and slope. An R² > 0.999 is desirable.
-
3. Accuracy:
-
Objective: To assess the agreement between the measured value and the true value.
-
Procedure:
-
Spike a placebo sample with 1-chlorotetralin at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each concentration level.
-
Analyze the samples and determine the percentage recovery. Acceptance criteria are typically 98.0% to 102.0%.
-
4. Precision:
-
Objective: To measure the variability of the method.
-
Procedure:
-
Repeatability (Intra-assay precision): Inject a minimum of six replicates of a homogeneous sample at the target concentration on the same day. Calculate the %RSD.
-
Intermediate Precision: Repeat the repeatability assessment on a different day, with a different analyst, and/or on a different HPLC system. The %RSD should typically be ≤ 2%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To establish the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure (based on signal-to-noise ratio):
-
Prepare and inject a series of increasingly dilute solutions of 1-chlorotetralin.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD.
-
Determine the concentration at which the signal-to-noise ratio is approximately 10:1 for LOQ.
-
6. Robustness:
-
Objective: To demonstrate the reliability of the method with respect to small variations in analytical parameters.
-
Procedure:
-
Introduce deliberate small changes to the HPLC method parameters, such as:
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
Column temperature (± 5°C)
-
Flow rate (± 0.1 mL/min)
-
pH of the mobile phase buffer (± 0.2 units)
-
-
Analyze a sample under each of these varied conditions and evaluate the impact on the results.
-
Logical Relationship of Validation Parameters
The various validation parameters are interconnected and build upon one another to provide a comprehensive picture of the method's performance.
Sources
Navigating the Disposal of 1-Chloro-1,2,3,4-tetrahydronaphthalene: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of 1-Chloro-1,2,3,4-tetrahydronaphthalene, ensuring compliance and minimizing risk.
Immediate Safety and Hazard Assessment
Key Hazard Considerations:
| Hazard | Associated Risk | Mitigation |
| Toxicity | Irritation to skin, eyes, and respiratory system. Potential for long-term health effects.[1][2][3] | Handle in a chemical fume hood with appropriate PPE. |
| Environmental | Halogenated hydrocarbons can be toxic to aquatic life and may persist in the environment.[2][4][5] | Do not discharge to sewer systems or contaminate water sources.[6] |
| Flammability | While having a relatively high flash point, it is a combustible liquid.[7] | Keep away from open flames, sparks, and hot surfaces.[7] |
The Core Principle: Segregation of Halogenated Waste
The fundamental principle for the disposal of 1-Chloro-1,2,3,4-tetrahydronaphthalene is its classification as a halogenated organic waste .[8] This is the most critical step in ensuring its proper disposal, as mixing it with non-halogenated waste streams can lead to complications and increased disposal costs.[9]
Waste Segregation and Disposal Workflow
Caption: Decision workflow for the proper segregation and disposal of 1-Chloro-1,2,3,4-tetrahydronaphthalene waste.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[8][9] This container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or strong acids and bases.[9][10]
-
-
Container Management:
-
Storage:
-
Final Disposal:
-
The primary and recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed chemical destruction plant.[6][8] This process ensures the complete destruction of the compound and is often equipped with flue gas scrubbing to neutralize harmful byproducts.[6]
-
An alternative, though less common, technology for the disposal of halogenated hydrocarbons is Molten Salt Oxidation (MSO).[11] This process uses a molten salt bath to oxidize the organic material to carbon dioxide.[11]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and transport of the waste.
-
Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[1][12][13]
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for disposal as halogenated waste.[13]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
-
Large Spills:
-
Evacuate the area and alert your institution's emergency response team or EHS department immediately.
-
Prevent the spill from entering drains or waterways.[1]
-
Contaminated Packaging
Empty containers that held 1-Chloro-1,2,3,4-tetrahydronaphthalene must also be disposed of properly.
-
Containers can be triple-rinsed with a suitable solvent.[6] The rinsate should be collected and disposed of as halogenated organic waste.[6]
-
After rinsing, the container can be offered for recycling or reconditioning.[6] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[6]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 1-Chloro-1,2,3,4-tetrahydronaphthalene, upholding the principles of scientific integrity and environmental stewardship.
References
-
1,2,3,4-Tetrahydronaphthalene - SAFETY DATA SHEET. (2023, March 30). PENTA. Retrieved from [Link]
-
ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE. (n.d.). International Chemical Safety Cards (ICSCs). Retrieved from [Link]
-
Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor. Retrieved from [Link]
-
Hazardous Waste Segregation. (n.d.). Bucknell University. Retrieved from [Link]
-
The decomposition of halogenated hydrocarbons by MSO. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Chlorinated hydrocarbons (CHCs). (2025, May 14). EPA Victoria. Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
-
Halogenated Solvents in Laboratories. (n.d.). Temple University. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. Chlorinated hydrocarbons (CHCs) | epa.vic.gov.au [epa.vic.gov.au]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE [chemicalsafety.ilo.org]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bucknell.edu [bucknell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. ethz.ch [ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. chemicalbook.com [chemicalbook.com]
- 13. TETRAHYDRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
